4-Cyano-2,6-difluorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLXGDIYHMIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659326 | |
| Record name | 4-Cyano-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181073-82-5 | |
| Record name | 4-Cyano-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyano-2,6-difluorobenzoic Acid: A Key Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Cyano-2,6-difluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a difluorinated phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts distinct reactivity and physicochemical properties, making it a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
This compound (CAS No: 181073-82-5) is a white to off-white solid at room temperature.[1] Its core structure consists of a benzoic acid scaffold substituted with a cyano group at the 4-position and fluorine atoms at the 2- and 6-positions. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 181073-82-5 | [1] |
| Molecular Formula | C₈H₃F₂NO₂ | [2] |
| Molecular Weight | 183.11 g/mol | [2] |
| Melting Point | 252-254 °C | |
| Boiling Point | 303.9 ± 42.0 °C (Predicted) | [3] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 1.68 ± 0.10 (Predicted) | [3] |
| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C, Calculated) | [1] |
| Appearance | White to light yellow solid | [3] |
Spectroscopic Profile
A comprehensive understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in reaction monitoring and quality control. While full spectra are often proprietary, the expected spectroscopic data can be inferred from the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. The two aromatic protons at the 3- and 5-positions are chemically equivalent and will appear as a single signal. The strong electron-withdrawing effects of the fluorine, cyano, and carboxylic acid groups will deshield these protons, shifting their resonance downfield. The coupling of these protons to the adjacent fluorine atoms will result in a triplet multiplicity. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to symmetry, five distinct carbon signals are expected: one for the carboxylic acid carbon, one for the cyano carbon, and three for the aromatic carbons. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[4] The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for each functional group. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding.[5] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹.[6] The C≡N stretching of the nitrile group will be observed as a medium-intensity peak in the range of 2220-2260 cm⁻¹.[6] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry
In mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[7] Common fragmentation patterns for this compound would include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO) from the carboxyl group.[4][7]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and documented synthetic route involves the oxidation of 3,5-difluoro-4-formylbenzonitrile.[3]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Oxidation of 3,5-Difluoro-4-formylbenzonitrile[3]
This protocol is based on a patented procedure and serves as a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
3,5-Difluoro-4-formylbenzonitrile
-
Sodium chlorite (NaClO₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 3,5-difluoro-4-formylbenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO), add an aqueous solution of potassium dihydrogen phosphate (KH₂PO₄, approximately 2.6 equivalents).
-
To this stirred mixture, add an aqueous solution of sodium chlorite (NaClO₂, approximately 2.1 equivalents) sequentially.
-
Allow the reaction to proceed at room temperature with vigorous stirring for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a significant volume of water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid.
Self-Validation: The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), which should align with the expected data. The yield of this reaction is reported to be high, typically around 91%.[3]
Reactivity Profile
The chemical reactivity of this compound is dictated by the interplay of its three functional groups.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid Group: The carboxylic acid moiety is the primary site for reactions such as esterification and amidation. Activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling reagents, facilitates the formation of a wide range of derivatives.
-
Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid. It can also be reduced to a primary amine, providing a route to further functionalization.
-
Difluorophenyl Ring: The two electron-withdrawing fluorine atoms, along with the cyano and carboxylic acid groups, activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluorine atoms by various nucleophiles, a key strategy in the synthesis of more complex molecules. The ortho and para positioning of the cyano group to the fluorine atoms further enhances this reactivity.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The difluorophenyl moiety is a common motif in many kinase inhibitors, as the fluorine atoms can enhance binding affinity and improve metabolic stability.
A notable application of a structurally similar compound is in the synthesis of Trametinib , a MEK inhibitor used in the treatment of melanoma.[8][9] While not a direct precursor, the synthesis of Trametinib intermediates involves a 2-fluoro-4-iodophenyl group, highlighting the importance of such substituted phenyl rings in the development of this class of drugs.[10]
Furthermore, the core structure of this compound is closely related to intermediates used in the synthesis of other kinase inhibitors. For instance, Pfizer's clinical candidate PF-06873600 , a potent CDK2/4/6 inhibitor, incorporates a 4-amino-2,6-difluorobenzonitrile moiety.[11][12][13][14] This suggests that this compound can serve as a key starting material for the synthesis of a variety of kinase inhibitors by leveraging the reactivity of its functional groups.
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is classified as an acute toxicant and may cause eye and skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically designed building block with significant potential in modern drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. The insights provided in this guide regarding its chemical properties, synthesis, and reactivity are intended to empower researchers and scientists to effectively harness the potential of this versatile compound in the development of next-generation therapeutics.
References
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 181073-82-5 [amp.chemicalbook.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. eng.uc.edu [eng.uc.edu]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. veeprho.com [veeprho.com]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. tantuchemicals.com [tantuchemicals.com]
- 11. PF-06873600 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 4-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-difluorobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a cyano group (-CN) and two fluorine atoms.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the cyano group and fluorine atoms imparts unique electronic properties and reactivity, making it a versatile building block for more complex molecules.[1]
Chemical Structure and Identification
The core structure of this compound consists of a benzoic acid moiety with fluorine atoms at positions 2 and 6, and a cyano group at position 4.
Caption: Chemical structure of this compound.
CAS Number: 181073-82-5[2][3][4][5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | [4][5][6] |
| Molecular Weight | 183.11 g/mol | [4][5] |
| Melting Point | 252 - 254 °C | [7] |
| Density | 1.51 ± 0.1 g/cm³ (20 °C) | [3] |
| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C) | [3] |
| logP | 2.86 (25 °C) | [7] |
| SMILES | O=C(O)C1=C(F)C=C(C#N)C=C1F | [6] |
| InChI | InChI=1/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | [1] |
Synthesis and Experimental Protocols
A plausible synthetic pathway could start from 1-bromo-3,5-difluorobenzene. This starting material can undergo a halogen-metal exchange, and the resulting organolithium species can then be reacted with a source of the cyano group, followed by another lithiation and subsequent carboxylation.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Fluorinated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] The introduction of fluorine atoms into a molecule can significantly alter its biological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[9]
The unique arrangement of functional groups in this compound makes it a versatile building block. The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, while the cyano group can participate in various cycloaddition reactions or be hydrolyzed to a carboxylic acid or reduced to an amine.
Caption: Relationship between the structural features of this compound and its applications.
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[10][11] It may cause skin, eye, and respiratory irritation.[10][11]
Hazard Statements:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]
-
Store in a well-ventilated place. Keep container tightly closed.[10][12]
For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. CAS 181073-82-5: this compound [cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. CAS # 181073-82-5, this compound - chemBlink [chemblink.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 181073-82-5 [amp.chemicalbook.com]
- 6. 181073-82-5|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
4-Cyano-2,6-difluorobenzoic acid molecular weight and formula
An In-depth Technical Guide on 4-Cyano-2,6-difluorobenzoic Acid
This technical guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Compound Overview
This compound is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two fluorine atoms at the 2 and 6 positions and a cyano group (-CN) at the 4 position of the benzene ring.[1] This specific arrangement of functional groups, including the acidic carboxylic acid moiety, the electron-withdrawing fluorine atoms, and the reactive cyano group, makes it a valuable intermediate in organic synthesis.[1] It is particularly utilized in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1]
Chemical Properties
The fundamental molecular properties of this compound are summarized in the table below. These data are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₃F₂NO₂[1][2][3] |
| Molecular Weight | 183.11 g/mol [2][3] |
| CAS Number | 181073-82-5 |
Structural and Relational Information
To illustrate the relationship between the compound's name and its core chemical identifiers, the following diagram is provided.
Caption: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to the Physical Properties of 4-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Cyano-2,6-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The unique substitution pattern of a cyano group and two fluorine atoms on the benzoic acid scaffold imparts distinct electronic and physicochemical characteristics to the molecule, influencing its reactivity, solubility, and biological interactions.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry and drug design. The following tables summarize the available quantitative data for this compound.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | ChemScene |
| Molecular Weight | 183.11 g/mol | ChemScene |
| Appearance | White to light yellow solid | ChemicalBook[1] |
| Boiling Point (Predicted) | 303.9 ± 42.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 1.68 ± 0.10 | ChemicalBook[1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook[1] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature | Source |
| Water (Calculated) | 0.2 g/L | 25 °C | chemBlink |
Experimental Protocols
While specific experimental details for the determination of every physical property of this compound are not extensively published, this section outlines the standard methodologies employed for such characterizations.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
General Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily. The temperature is carefully monitored.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.
General Protocol (for high-boiling point solids, this would be determined under reduced pressure):
-
Sample Preparation: A small quantity of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block heater) along with a thermometer.
-
Observation: The temperature is recorded when a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.
General Protocol:
-
Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.
-
Sample Addition: A pre-weighed amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.
-
Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed soluble. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
General Protocol (Potentiometric Titration):
-
Solution Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the base is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point of the titration.
Visualizing the Characterization Workflow
The following diagram illustrates a logical workflow for the physical and structural characterization of a novel chemical entity like this compound.
Caption: Workflow for the Physical and Structural Characterization of a Chemical Compound.
References
An In-depth Technical Guide to the Solubility of 4-Cyano-2,6-difluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4-cyano-2,6-difluorobenzoic acid in various solvents. Due to the limited availability of direct experimental data for this specific compound in organic solvents, this guide also includes contextual information from closely related analogs and general methodologies for solubility determination.
Introduction
This compound is an aromatic carboxylic acid characterized by the presence of a cyano group and two fluorine atoms on the benzene ring.[1] This substitution pattern imparts unique electronic properties and influences its chemical reactivity and physical properties, including solubility.[1] The molecule's polarity is significantly affected by the electronegative fluorine atoms and the polar cyano and carboxylic acid groups, which dictates its interaction with various solvents.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | ChemBlink |
| Molecular Weight | 183.11 g/mol | ChemBlink |
| CAS Number | 181073-82-5 | ChemBlink |
| Appearance | White to light yellow solid | ChemicalBook |
| Boiling Point (Predicted) | 303.9 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | ChemBlink |
| pKa (Predicted) | 1.68 ± 0.10 | ChemicalBook |
Solubility Data
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | 25 | 0.2 | Calculated[2] |
Note: The water solubility is reported as "very slightly soluble" and the value is based on calculations using Advanced Chemistry Development (ACD/Labs) Software.[2] Experimental verification is recommended.
Qualitative Solubility and Context from Analogs
In the absence of specific data for this compound, the solubility behavior of a structurally related compound, 4-cyanobenzoic acid, can provide some useful insights. 4-Cyanobenzoic acid exhibits high solubility in polar protic solvents like water and ethanol, and moderate to limited solubility in aprotic and non-polar solvents.[3] The presence of two fluorine atoms in this compound is expected to increase its polarity and potentially alter its solubility profile compared to 4-cyanobenzoic acid.
Experimental Protocols for Solubility Determination
For researchers wishing to determine the solubility of this compound experimentally, the following general methodologies can be employed.
Method 1: Gravimetric Method (Static Equilibrium)
This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute.
Procedure:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven).
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/L or other desired units.
Method 2: Isothermal Saturation Method with Spectroscopic Analysis
This method is suitable for compounds with a chromophore, allowing for concentration determination using UV-Vis spectroscopy.
Procedure:
-
Prepare a calibration curve of absorbance versus concentration for this compound in the chosen solvent.
-
Follow steps 1-4 of the Gravimetric Method.
-
Dilute the supernatant aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).
-
Determine the concentration of the solute using the calibration curve and account for the dilution factor to calculate the solubility.
Synthesis Workflow
This compound can be synthesized from 3,5-difluoro-4-formylbenzonitrile. The following diagram illustrates the general workflow.
Caption: A workflow diagram for the synthesis of this compound.
Logical Relationship for Solubility Testing
The following diagram illustrates a general logical workflow for determining the solubility of an organic acid like this compound.
Caption: A logical workflow for the qualitative solubility testing of an organic compound.
Conclusion
While quantitative experimental data on the solubility of this compound in organic solvents is currently scarce, this guide provides a foundational understanding of its expected behavior based on its physicochemical properties and the properties of similar compounds. The provided experimental protocols offer a starting point for researchers to determine precise solubility data in their solvents of interest. The synthesis and solubility testing workflows offer visual guidance for practical laboratory work. Further experimental studies are necessary to establish a comprehensive solubility profile for this important synthetic intermediate.
References
Spectroscopic Profile of 4-Cyano-2,6-difluorobenzoic acid: A Technical Guide
This technical guide provides a summary of available spectroscopic data for the compound 4-Cyano-2,6-difluorobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of comprehensive public data for this specific molecule, this guide also incorporates predicted spectral characteristics based on analogous compounds and general spectroscopic principles.
Chemical Structure and Properties
This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group, a cyano group, and two fluorine atoms.
| Property | Value |
| CAS Number | 181073-82-5[1] |
| Molecular Formula | C₈H₃F₂NO₂[1] |
| Molecular Weight | 183.11 g/mol [1] |
| Appearance | White to light yellow solid[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are of primary interest.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 7.95 | Doublet (d) | 7.53 | 2H, Aromatic | [2] |
Expected ¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below, based on typical values for similar compounds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~2230 | Medium | C≡N stretch (Cyano) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Mass Spectrometry Data
| m/z | Ion |
| 183 | [M]⁺ (Molecular Ion) |
| 166 | [M-OH]⁺ |
| 138 | [M-COOH]⁺ |
Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, as indicated in the available data[2]) in an NMR tube. The spectrum is then acquired on a spectrometer, for instance, a 400 MHz instrument.[2] ¹H NMR spectra are typically recorded with a pulse program that suppresses the residual solvent signal. For ¹³C NMR, a proton-decoupled sequence is commonly used to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.
Mass Spectrometry
For a non-volatile solid, a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In MALDI-MS, the sample is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the ionization of the analyte.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
In-depth Technical Guide: ¹H and ¹³C NMR Spectrum of 4-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyano-2,6-difluorobenzoic acid. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Molecular Structure and NMR Active Nuclei
This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct NMR spectrum. The key NMR active nuclei are ¹H and ¹³C. The fluorine atoms (¹⁹F) also influence the spectra through spin-spin coupling.
Molecular Structure:
Caption: Molecular structure of this compound.
Experimental Protocols
The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~14.0 (broad s) | Broad Singlet | - | 1H, -COOH |
| 7.95 | Doublet | 7.53 | 2H, Ar-H |
Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the concentration and temperature.
¹³C NMR Spectral Data
Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following table provides predicted chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds. The actual experimental values may vary.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~160 (dd) | C2, C6 |
| ~132 (t) | C4 |
| ~118 | -CN |
| ~115 (t) | C3, C5 |
| ~110 (t) | C1 |
Note: The signals for the fluorine-bound carbons (C2, C6) are expected to appear as doublets of doublets (dd) due to coupling with both fluorine atoms. The signals for C1, C3, C4, and C5 are expected to be triplets (t) or have complex multiplicities due to fluorine coupling.
Spectral Interpretation and Structural Confirmation
The ¹H NMR spectrum is simplified due to the symmetry of the molecule. The two aromatic protons are chemically equivalent and appear as a single doublet, coupled to the adjacent fluorine atoms. The broad singlet in the downfield region is characteristic of a carboxylic acid proton.
The predicted ¹³C NMR spectrum reflects the different chemical environments of the carbon atoms. The presence of two fluorine atoms significantly influences the chemical shifts and introduces complex splitting patterns (C-F coupling), which can be valuable for definitive structural assignment.
Workflow for Structural Verification:
Caption: Experimental workflow for NMR-based structural confirmation.
Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 4-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Cyano-2,6-difluorobenzoic acid. While direct research on this specific molecule is limited, this document extrapolates potential therapeutic applications and mechanisms of action by examining its close structural analogs and derivatives. This guide serves as a foundational resource for researchers, offering insights into potential areas of investigation, detailed hypothetical experimental protocols, and a summary of relevant quantitative data from related compounds to inform future studies.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms and a cyano group on the benzoic acid scaffold suggests the potential for unique physicochemical properties that can influence its biological activity. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the cyano group can participate in various interactions with biological targets.
While direct studies on the biological effects of this compound are not extensively reported in publicly available literature, analysis of its structural motifs and the activities of closely related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. This guide will focus on two primary areas of potential biological activity: antibacterial and anticancer effects.
Potential Biological Activities
Antibacterial Activity: Targeting FtsZ
Derivatives of the closely related 2,6-difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial and highly conserved protein in most bacteria, making it an attractive target for novel antibiotics. It is plausible that this compound could serve as a precursor or exhibit inhibitory activity against FtsZ itself.
Anticancer Activity: B-Raf Inhibition
A derivative of 2,6-difluorobenzoic acid has been utilized in the synthesis of a potential Positron Emission Tomography (PET) agent for imaging the B-Raf(V600E) mutation, which is prevalent in various cancers. This suggests that the 2,6-difluorobenzoyl scaffold may have an affinity for the B-Raf kinase. Therefore, this compound could be investigated as a potential inhibitor of B-Raf or other kinases involved in oncogenic signaling pathways.
Quantitative Data from Related Compounds
To provide a reference for future experimental work, the following table summarizes the biological activity of a closely related 2,6-difluorobenzamide derivative.
| Compound | Target | Assay | Activity |
| 3-substituted 2,6-difluorobenzamide derivative | FtsZ | Antibacterial Activity (MIC) | 0.25-1 µg/mL against Bacillus subtilis |
Experimental Protocols
General Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. The optical density at 600 nm can also be measured.
Protocol for MTT Assay for Anticancer Activity
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., A375 for melanoma, HT-29 for colon cancer)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Potential Signaling Pathway
Based on the activity of its derivatives, this compound could potentially inhibit the FtsZ protein, leading to a disruption of bacterial cell division.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently scarce, the analysis of its chemical structure and the activities of its close analogs provide a strong rationale for investigating its potential as an antibacterial and anticancer agent. The proposed experimental protocols and workflows in this guide offer a clear path for researchers to explore these possibilities. Further investigation into this compound is warranted to uncover its full therapeutic potential.
4-Cyano-2,6-difluorobenzoic acid literature review and citations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a cyano group and two fluorine atoms flanking a carboxylic acid moiety, imparts distinct chemical properties that make it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of interest in medicinal chemistry. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications.
Chemical Properties and Data
This compound is a white to light yellow solid. The presence of the electron-withdrawing fluorine atoms and the cyano group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | [1] |
| Molecular Weight | 183.11 g/mol | [1] |
| CAS Number | 181073-82-5 | |
| Appearance | White to light yellow solid | |
| Boiling Point | 303.9 ± 42.0 °C (Predicted) | |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | |
| pKa | 1.68 ± 0.10 (Predicted) | |
| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C, Calculated) | [2] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.95 (d, J = 7.53 Hz, 2H) |
| ¹³C NMR | Data not explicitly found in the provided search results. Based on related structures, characteristic shifts would be expected for the quaternary carbons attached to fluorine, the cyano carbon, the carboxylic carbon, and the aromatic CH carbons. |
| Infrared (IR) | Specific spectrum not found. Key vibrational bands would include C≡N stretching (typically around 2230 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching (in the 1300-1100 cm⁻¹ region). The vibrational spectrum of the related 4-cyanobenzoic acid shows a C≡N stretch at 2240 cm⁻¹ and a C=O stretch at 1710 cm⁻¹.[3] |
| Mass Spectrometry | Specific data not found. The molecular ion peak [M]⁻ or [M+H]⁺ would be expected at m/z corresponding to its molecular weight. |
Synthesis of this compound
Two primary synthetic routes for this compound have been identified in the literature.
Method 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile
This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.
Experimental Protocol:
To a solution of 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) in dimethyl sulfoxide (10 mL), an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, dissolved in 0.4 mL of water) and sodium chlorite (0.216 g, 2.3 mmol, dissolved in 4 mL of water) are added sequentially. The reaction is stirred at room temperature for approximately 1 hour. Upon completion, the reaction mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
-
Yield: 91.32%
-
Appearance: White solid
Caption: Oxidation of 3,5-Difluoro-4-formylbenzonitrile.
Method 2: Halogen-Cyano Exchange followed by Hydrolysis
This alternative two-step approach involves a palladium-catalyzed cyanation of a bromo-precursor followed by hydrolysis of the resulting ester.
Step 1: Synthesis of tert-Butyl 4-cyano-2,6-difluoro-benzoate
Experimental Protocol:
To a solution of tert-butyl 4-bromo-2,6-difluoro-benzoate (1.4 g, 4.78 mmol) in N,N-dimethylformamide (DMF, 10 mL), zinc cyanide (561 mg, 4.78 mmol) and tetrakis(triphenylphosphine)palladium(0) (552 mg, 0.48 mmol) are added. The reaction mixture is heated and stirred, leading to the displacement of the bromine atom with a cyano group.
Step 2: Hydrolysis to this compound
While a specific protocol for the hydrolysis of tert-butyl 4-cyano-2,6-difluoro-benzoate was not found in the immediate search results, standard methods for tert-butyl ester deprotection would apply. This typically involves treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
General Hydrolysis Protocol (Illustrative):
The tert-butyl 4-cyano-2,6-difluoro-benzoate is dissolved in dichloromethane. Trifluoroacetic acid is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent and excess TFA are then removed under reduced pressure to yield the carboxylic acid.
Caption: Alternative synthesis via cyanation and hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules with potential biological activity. The introduction of the 2,6-difluorobenzoyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound.
Potential Therapeutic Areas:
While specific drugs containing the 4-cyano-2,6-difluorobenzoyl moiety were not explicitly identified in the search, the broader class of fluorinated benzoic acids and their derivatives has shown promise in several therapeutic areas:
-
Anticancer Agents: Fluorinated benzamides and related structures are components of various kinase inhibitors and other anticancer drugs. The fluorine atoms can improve cell membrane permeability and metabolic stability, leading to enhanced efficacy.
-
Antimicrobial Agents: The 2,6-difluorobenzamide scaffold has been investigated for its antibacterial properties. Some derivatives have been shown to inhibit the bacterial cell division protein FtsZ, a promising target for new antibiotics.[4] The cyano group can also be a key pharmacophoric element in various enzyme inhibitors.
-
Anti-inflammatory Agents: The anti-inflammatory effects of some 4-fluorobenzoic acid derivatives are attributed to their ability to inhibit key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Logical Relationship for Drug Development:
The use of this compound in drug discovery follows a logical workflow from a versatile starting material to a potential clinical candidate.
Caption: Drug development workflow utilizing the title compound.
Conclusion
This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its synthesis is achievable through straightforward oxidation or a two-step cyanation-hydrolysis sequence. While direct biological activity data for this specific compound is scarce in the public domain, its utility as a building block for creating novel therapeutic agents is evident from the broader literature on fluorinated benzoic acid derivatives. The unique combination of functional groups makes it an attractive starting point for the development of new drugs targeting a range of diseases, including cancer and bacterial infections. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Primary Synthetic Pathway: Oxidation of 3,5-Difluoro-4-formylbenzonitrile
An In-depth Technical Guide to the Synthesis of 4-Cyano-2,6-difluorobenzoic Acid from Key Starting Materials
This guide provides a detailed overview of a primary synthetic route to this compound, a key intermediate in the development of various pharmaceuticals. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the necessary starting materials, experimental procedures, and reaction pathways.
A prevalent and efficient method for the synthesis of this compound involves the oxidation of 3,5-Difluoro-4-formylbenzonitrile. This process is valued for its high yield and straightforward reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-Difluoro-4-formylbenzonitrile.
| Parameter | Value |
| Starting Material | 3,5-Difluoro-4-formylbenzonitrile |
| Yield | 91.32%[1] |
| Reaction Time | Approximately 1 hour[1] |
| Reaction Temperature | Room Temperature[1] |
Experimental Protocol
The synthesis of this compound from 3,5-difluoro-4-formylbenzonitrile is conducted as follows:
-
A solution of 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) is prepared in dimethyl sulfoxide (10 mL).[1]
-
To this solution, an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, dissolved in 0.4 mL of water) is added.[1]
-
Subsequently, an aqueous solution of sodium chlorite (0.216 g, 2.3 mmol, dissolved in 4 mL of water) is added to the reaction mixture.[1]
-
The reaction is stirred at room temperature for approximately 1 hour.[1]
-
Upon completion, the reaction mixture is diluted with water (100 mL).[1]
-
The aqueous phase is then extracted with ethyl acetate (3 x 100 mL).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid (200 mg, 91.32% yield).[1]
Synthesis Pathway Diagram
The following diagram illustrates the oxidation of 3,5-Difluoro-4-formylbenzonitrile to this compound.
Caption: Oxidation of 3,5-Difluoro-4-formylbenzonitrile.
Alternative Synthetic Considerations
While the oxidation of 3,5-Difluoro-4-formylbenzonitrile is a direct and high-yielding method, other general strategies for the synthesis of cyanobenzoic acids exist. These often involve multi-step processes that may include:
-
Sandmeyer Reaction: This classic reaction can be used to introduce a cyano group onto an aromatic ring by the diazotization of an amino group, followed by treatment with a cyanide salt.
-
Halogen Exchange and Carboxylation: A bromo- or iodo-substituted difluorobenzonitrile could potentially undergo metal-halogen exchange followed by carboxylation with carbon dioxide to form the desired benzoic acid. For instance, a method for preparing 4-bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent followed by hydrolysis.[2]
-
From Nitro Precursors: Synthesis can also start from nitro-substituted benzoic acids, involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group.[3]
These alternative routes may be considered depending on the availability and cost of the starting materials. However, for a direct and efficient synthesis of this compound, the oxidation of 3,5-Difluoro-4-formylbenzonitrile stands out as a key method.
General Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for chemical synthesis, applicable to the preparation of this compound.
References
4-Cyano-2,6-difluorobenzoic Acid: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available physicochemical data for 4-Cyano-2,6-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. This document summarizes its known physical properties, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its synthesis and analysis.
Core Physicochemical Data
| Property | Value | Remarks |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | 303.895 °C at 760 mmHg | Predicted value. |
| 303.9 ± 42.0 °C | Predicted value. | |
| Density | 1.51 ± 0.1 g/cm³ | Predicted value. |
| Melting Point of 4-Cyano-2-fluorobenzoic acid | 215-219 °C | Experimental value for a related compound. |
Experimental Protocols
The following are detailed methodologies for the determination of melting and boiling points, critical for the characterization of crystalline organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil or silicone oil for a Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the Thiele tube containing a heating medium.
-
Digital Apparatus: The capillary tube is inserted into the heating block of the instrument.
-
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Beaker
-
Heating mantle or hot plate
-
Boiling chips or a stir bar
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end down.
-
Apparatus Setup: The test tube is securely clamped in a beaker containing a heating medium (e.g., water or oil bath). A thermometer is positioned so that its bulb is close to the surface of the liquid in the test tube but not touching the glass.
-
Heating: The heating medium is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
-
Recording: The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and a general workflow for the chemical analysis of this compound.
Caption: Plausible synthetic route to this compound.
Caption: General workflow for the chemical analysis of an organic compound.
Understanding the reactivity of 4-Cyano-2,6-difluorobenzoic acid's functional groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2,6-difluorobenzoic acid is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the distinct and tunable reactivity of its three functional groups: a carboxylic acid, a cyano group, and two fluorine atoms on the aromatic ring. This guide provides an in-depth analysis of the reactivity of each functional group, supported by experimental protocols and quantitative data where available.
Introduction
This compound (C₈H₃F₂NO₂) is an aromatic carboxylic acid featuring a strategically functionalized benzene ring. The electron-withdrawing nature of the cyano and difluoro substituents significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. This molecule serves as a valuable intermediate for introducing a substituted benzoyl moiety into more complex structures.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 181073-82-5 |
| Molecular Formula | C₈H₃F₂NO₂ |
| Molecular Weight | 183.12 g/mol |
| Appearance | White to light yellow solid |
| Boiling Point | 303.9±42.0 °C (Predicted)[1] |
| Density | 1.51±0.1 g/cm³ (Predicted)[1] |
| pKa | 1.68±0.10 (Predicted)[1] |
Reactivity of Functional Groups
The chemical behavior of this compound is governed by the interplay of its three key functional groups.
The Carboxylic Acid Group (-COOH)
The carboxylic acid is the most prominent functional group, exhibiting typical reactions such as deprotonation, esterification, and amidation. The presence of two ortho-fluorine atoms and a para-cyano group, all of which are electron-withdrawing, significantly increases the acidity of the carboxylic proton.
Key Reactions:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
-
Amidation: Reaction with amines, often facilitated by coupling agents (e.g., EDC, DCC), forms amides. This is a common strategy in the synthesis of bioactive molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride.
The Cyano Group (-C≡N)
The cyano group is a versatile functional handle that can be transformed into various other functionalities.
Key Reactions:
-
Hydrolysis: Acidic or basic hydrolysis converts the cyano group into a carboxylic acid, yielding 2,6-difluoroterephthalic acid.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the cyano group to a primary amine (aminomethyl group).
-
Cycloaddition: The cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
The Difluorinated Aromatic Ring
The two fluorine atoms at the 2 and 6 positions activate the aromatic ring for nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing nature of the fluorine atoms, coupled with the cyano and carboxylic acid groups, makes the ring electron-deficient and susceptible to attack by nucleophiles.
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atoms can be displaced by strong nucleophiles such as amines, alkoxides, or thiolates. The substitution typically occurs at the position para to the activating cyano group if a suitable leaving group were present, though the ortho-position to the carboxylic acid can also be reactive.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the oxidation of 3,5-difluoro-4-formylbenzonitrile.[1]
Procedure:
-
Dissolve 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) in dimethyl sulfoxide (10 mL).
-
Sequentially add an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, in 0.4 mL of water) and sodium chlorite (0.216 g, 2.3 mmol, in 4 mL of water).
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Upon completion, dilute the reaction mixture with water (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Yield: 200 mg (91.32%)[1] ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, J = 7.53 Hz, 2H)[1]
Visualization of Reactivity
General Reactivity Pathways
The following diagram illustrates the primary reaction pathways for each functional group of this compound.
Caption: Key reaction pathways of this compound.
Experimental Workflow: Synthesis
The workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a highly functionalized molecule with three distinct reactive centers. The strategic placement of electron-withdrawing groups provides a unique chemical reactivity profile that is advantageous for the synthesis of complex target molecules in medicinal chemistry and materials science. Understanding the reactivity of each functional group is paramount for its effective utilization in synthetic endeavors. This guide provides a foundational understanding for researchers to explore the potential of this versatile building block.
References
Methodological & Application
Application Notes and Protocols: 4-Cyano-2,6-difluorobenzoic Acid in the Synthesis of LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Cyano-2,6-difluorobenzoic acid as a key building block in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a focus on the synthesis of GNE-7915, a notable LRRK2 inhibitor investigated for its potential in treating Parkinson's disease.
Introduction to this compound in Drug Discovery
This compound is a versatile aromatic carboxylic acid derivative. Its unique structure, featuring a reactive carboxylic acid group, a cyano moiety, and two fluorine atoms, makes it a valuable starting material in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms and the cyano group can significantly influence the physicochemical properties and biological activity of the resulting molecules. This building block is particularly useful for introducing a substituted phenyl ring into a target molecule, which can engage in crucial binding interactions with biological targets.
Application in the Synthesis of LRRK2 Inhibitors
Leucine-Rich Repeat Kinase 2 (LRRK2) is a complex, multi-domain protein that has been genetically linked to an increased risk of developing Parkinson's disease.[1] Mutations in the LRRK2 gene are among the most common genetic causes of the disease. Consequently, the development of small molecule inhibitors of LRRK2's kinase activity is a promising therapeutic strategy.
This compound has been utilized as a key starting material in the synthesis of potent and selective LRRK2 inhibitors, such as GNE-7915.[2] The 4-cyano-2,6-difluorophenyl moiety of these inhibitors often plays a critical role in their binding to the LRRK2 protein.
Featured Application: Synthesis of LRRK2 Inhibitor GNE-7915
GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor.[3][4][5] The following sections detail the synthetic route to GNE-7915, highlighting the role of this compound.
Synthetic Workflow Overview
The synthesis of GNE-7915 from this compound involves a multi-step sequence, beginning with the formation of a key amide intermediate. This is followed by a series of transformations to introduce the pyrimidine core and other essential functionalities.
Caption: Synthetic workflow for GNE-7915.
Experimental Protocols
Step 1: Synthesis of (4-Cyano-2,6-difluorophenyl)(morpholino)methanone (Intermediate 1)
This initial step involves the coupling of this compound with morpholine to form the corresponding amide.
Protocol: Amide Coupling
-
Materials:
-
This compound
-
Morpholine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add morpholine (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford (4-cyano-2,6-difluorophenyl)(morpholino)methanone.
-
Subsequent Steps:
The synthesis of GNE-7915 from Intermediate 1 involves a multi-step sequence that includes the introduction of a substituted pyrimidine ring system. While a detailed, step-by-step protocol for the entire synthesis from this intermediate is not publicly available in a single document, the general approach involves the nucleophilic aromatic substitution on a suitably functionalized pyrimidine derivative with an aniline intermediate derived from the initial benzamide.
The final structure of GNE-7915 is (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone.[3][4]
Quantitative Data
The following table summarizes the key biological activity data for the final compound, GNE-7915.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| GNE-7915 | LRRK2 | Cell-free | 9 | 1 |
Data sourced from commercially available datasets and publications.[5][6]
Signaling Pathway Involvement
LRRK2 is a kinase that participates in various cellular processes. Its inhibition by molecules like GNE-7915 can modulate these pathways, which is of therapeutic interest in neurodegenerative diseases.
Caption: Inhibition of the LRRK2 signaling pathway.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its application in the development of LRRK2 inhibitors, exemplified by the synthesis of GNE-7915, underscores its importance in modern drug discovery and development for neurodegenerative diseases. The provided protocols and data offer a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1351761-44-8|(4-((4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone|BLD Pharm [bldpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Applications of 4-Cyano-2,6-difluorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry. The presence of two fluorine atoms ortho to the carboxylic acid group significantly influences the molecule's electronic properties and conformational preferences, making it an attractive starting material for the synthesis of potent and selective therapeutic agents. The cyano group provides an additional point for molecular interactions or further chemical modifications. This document outlines the applications of this compound in the development of kinase inhibitors, provides experimental protocols for the synthesis of its derivatives, and presents relevant biological data.
Application as a Scaffold for Kinase Inhibitors
The 4-cyano-2,6-difluorophenyl motif is a key structural component in the design of various kinase inhibitors, particularly targeting the RAF family of kinases. The unique substitution pattern of this scaffold contributes to enhanced binding affinity and selectivity for the target enzyme.
Case Study: Pan-RAF Inhibitors
One notable application of the 2,6-difluorobenzamide scaffold, derivable from this compound, is in the development of pan-RAF inhibitors. These inhibitors are designed to target multiple forms of the RAF kinase, including BRAF mutants like V600E, which are prevalent in various cancers such as melanoma.
TAK-632 , a potent pan-RAF inhibitor, incorporates a 2,6-difluorobenzamide moiety. While the full synthesis of TAK-632 is complex, the presence of this structural element highlights the importance of 2,6-difluorobenzoic acid derivatives in achieving high inhibitory potency. The 2,6-difluoro substitution pattern is crucial for orienting the molecule within the ATP-binding pocket of the kinase, while the cyano group can form key interactions with the protein.
Data Presentation
The following tables summarize the in vitro inhibitory activities of TAK-632 and related compounds, demonstrating the potency of molecules containing the 2,6-difluorophenyl motif.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-632 [1]
| Kinase Target | IC₅₀ (nM) |
| BRAF | 3.23 |
| BRAFV600E | 4.46 |
Table 2: In Vitro Kinase Inhibitory Activity of Related Pan-RAF/SRC Inhibitors [2]
| Compound | BRAF IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | CRAF IC₅₀ (nM) | SRC IC₅₀ (nM) |
| CCT196969 | 100 | 40 | 12 | 26 |
| CCT241161 | 252 | 15 | 6 | 15 |
Experimental Protocols
The following is a representative protocol for the synthesis of an N-aryl-2,6-difluorobenzamide, a common derivative of this compound. This method can be adapted for the synthesis of various kinase inhibitor precursors.
Protocol: Synthesis of N-(4-Cyanophenyl)-2,6-difluorobenzamide
This protocol is based on the synthesis of a closely related analog and can be adapted for this compound.[3]
Materials:
-
2,6-Difluorobenzoic acid (or this compound)
-
4-Aminobenzonitrile
-
Phosphoric acid cyclic anhydride (50% solution in ethyl acetate)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorobenzoic acid (1 equivalent) and 4-aminobenzonitrile (1 equivalent) in ethyl acetate.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Amide Coupling: To the cooled and stirred solution, add a 50% solution of phosphoric acid cyclic anhydride in ethyl acetate (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir for 12 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain a solid mass.
-
Stir the solid mass with a saturated NaHCO₃ solution to neutralize and remove any excess acid.
-
Filter the solid product, wash it with water, and dry it.
-
-
Purification: The crude product can be further purified by crystallization from acetone through slow evaporation to obtain single crystals of N-(4-cyanophenyl)-2,6-difluorobenzamide.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the MAPK/ERK signaling pathway, which is a key target for RAF inhibitors derived from this compound. RAF kinases are central components of this pathway, and their inhibition can block downstream signaling that promotes cell proliferation.
Caption: MAPK/ERK signaling pathway and the point of intervention for RAF inhibitors.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis of an N-aryl-2,6-difluorobenzamide derivative from this compound.
Caption: General workflow for the synthesis of N-aryl-4-cyano-2,6-difluorobenzamides.
References
- 1. N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Cyano-2,6-difluorobenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds. The presence of two fluorine atoms on the benzene ring can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The cyano and carboxylic acid functionalities offer versatile handles for a variety of chemical transformations, making this molecule an attractive starting point for the development of new therapeutics, particularly in the area of enzyme inhibitors and modulators of protein-protein interactions.
This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, with a focus on its potential application in the synthesis of potassium-competitive acid blockers (P-CABs), exemplified by the drug Vonoprazan. While direct synthesis of Vonoprazan from this specific intermediate is not widely documented, its structural similarity to known precursors allows for the rational design of synthetic routes to novel analogs.
Application in the Synthesis of Vonoprazan Analogs
Vonoprazan is a P-CAB that effectively treats acid-related disorders by reversibly inhibiting the gastric H+/K+-ATPase (proton pump).[1][2][3] A key intermediate in the synthesis of Vonoprazan is 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. This compound represents a valuable starting material for the synthesis of a novel analog of this intermediate, namely 5-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile, which can then be elaborated to a Vonoprazan analog.
Proposed Synthetic Workflow
The following diagram illustrates a proposed workflow for the synthesis of a Vonoprazan analog starting from this compound.
Figure 1: Proposed synthetic workflow for a Vonoprazan analog.
Experimental Protocols
Protocol 1: Synthesis of 5-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile
This protocol is adapted from known procedures for the synthesis of similar pyrrole derivatives.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Ammonia solution
-
Reagents for pyrrole synthesis (e.g., 1,4-dicarbonyl compound precursors)
-
Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: To a solution of this compound in an anhydrous solvent such as dichloromethane, add thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled solution of aqueous ammonia. Stir vigorously until the formation of the corresponding amide is complete. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude 4-cyano-2,6-difluorobenzamide.
-
Pyrrole Synthesis: The synthesized amide can then be converted to the desired pyrrole intermediate through a multi-step sequence, potentially involving reduction and cyclization with a suitable C4-synthon, following established methodologies for pyrrole synthesis.
Protocol 2: Synthesis of a Vonoprazan Analog
This protocol outlines the subsequent steps to convert the pyrrole intermediate into a Vonoprazan analog.
Materials:
-
5-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile
-
Pyridine-3-sulfonyl chloride
-
Sodium hydride (or other suitable base)
-
Reducing agent (e.g., Raney Nickel, Hydrogen gas)
-
Methylamine
-
Fumaric acid
-
Appropriate solvents (e.g., DMF, Methanol, Ethyl acetate)
Procedure:
-
Sulfonylation: To a solution of 5-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile in an anhydrous solvent like DMF, add sodium hydride portion-wise at 0°C. After the evolution of hydrogen ceases, add a solution of pyridine-3-sulfonyl chloride. Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product.
-
Reduction and Reductive Amination: The resulting N-sulfonylated pyrrole can be subjected to reduction of the nitrile group to an aldehyde, followed by reductive amination with methylamine to introduce the methylaminomethyl side chain. Alternatively, direct reduction of the nitrile to the amine followed by methylation can be employed.
-
Salt Formation: Dissolve the free base of the Vonoprazan analog in a suitable solvent like methanol or ethanol. Add a solution of fumaric acid in the same solvent to precipitate the fumarate salt. Filter, wash, and dry the solid to obtain the final product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 181073-82-5 | N/A |
| Molecular Formula | C₈H₃F₂NO₂ | N/A |
| Molecular Weight | 183.11 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | N/A | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Vonoprazan (for comparison)
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1] |
| Bioavailability | High, minimally affected by food | [1] |
| Half-life (t₁/₂) | Approximately 7 hours | [1] |
| Metabolism | Primarily by CYP3A4 | [1] |
| Pharmacodynamics | ||
| Onset of Action | Rapid, acid-independent | [1] |
| Duration of Action | Prolonged, sustained acid suppression | [2] |
| Target | Gastric H+/K+-ATPase (Proton Pump) | [1][2] |
| Binding | Reversible, competitive with K⁺ | [1] |
Table 3: Clinical Efficacy of Vonoprazan in Acid-Related Disorders (for comparison)
| Indication | Efficacy Endpoint | Result | Reference |
| Erosive Esophagitis (Healing) | Healing rate at 8 weeks | Non-inferior to lansoprazole | [4] |
| H. pylori Eradication (First-line) | Eradication rate | 91% (vonoprazan-based triple therapy) vs. 74.6% (PPI-based triple therapy) | [5] |
| H. pylori Eradication (Second-line) | Eradication rate | 89.7% (vonoprazan-based quadruple therapy) vs. 78.3% (PPI-based quadruple therapy) | [5] |
| Non-Erosive Reflux Disease (NERD) | Percentage of 24-hour heartburn-free days | Significantly higher than placebo | [6] |
Signaling Pathway
Mechanism of Action of Vonoprazan and its Analogs
Vonoprazan and its potential analogs function as potassium-competitive acid blockers (P-CABs). They inhibit the final step of gastric acid secretion in the parietal cells of the stomach. The target is the H+/K+-ATPase, an enzyme that exchanges potassium ions (K⁺) from the gastric lumen for hydrogen ions (H⁺) from the cytoplasm of the parietal cell. Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly, P-CABs bind reversibly to the K⁺-binding site of the active enzyme, leading to a rapid and sustained inhibition of acid production.[1][2][3]
Figure 2: Mechanism of action of a Vonoprazan analog.
Conclusion
This compound is a promising pharmaceutical intermediate for the synthesis of novel drug candidates. Its application in the development of Vonoprazan analogs highlights its potential in the field of acid-related disorder treatments. The provided protocols and data serve as a foundation for researchers to explore the synthetic utility of this compound and to design new molecules with improved pharmacological profiles. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review [frontiersin.org]
- 5. Efficacy and safety of vonoprazan as a component of the first- and second-line eradication regimens for Helicobacter pylori: a real-life Egyptian study [accscience.com]
- 6. Vonoprazan is Efficacious for Treatment of Heartburn in Non-erosive Reflux Disease: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 4-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions utilizing 4-Cyano-2,6-difluorobenzoic acid, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of electron-withdrawing fluorine and cyano groups imparts unique reactivity to this molecule.
Amide Bond Formation
Amide coupling is a fundamental transformation in medicinal chemistry. This compound can be readily coupled with a variety of primary and secondary amines to form the corresponding amides. The following protocols outline common methods for this conversion.
Experimental Protocol: Amide Coupling using EDC and HOBt
This method is a widely used protocol for the formation of amide bonds under mild conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in ACN or DCM, add the desired amine (1.1 equiv.), EDC (1.2 equiv.), and HOBt (0.1 equiv.).
-
Add DIPEA or TEA (2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Coupling
The following table summarizes representative yields for the amide coupling of this compound with various amines under the EDC/HOBt conditions.
| Amine Coupling Partner | Product | Representative Yield (%) |
| Aniline | N-phenyl-4-cyano-2,6-difluorobenzamide | 85-95 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-cyano-2,6-difluorobenzamide | 80-90 |
| Benzylamine | N-benzyl-4-cyano-2,6-difluorobenzamide | 90-98 |
| Morpholine | (4-cyano-2,6-difluorophenyl)(morpholino)methanone | 88-96 |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. For coupling reactions with this compound, it is often advantageous to first convert the carboxylic acid to an ester (e.g., methyl ester) to avoid potential side reactions. The following protocol describes a typical Suzuki-Miyaura coupling with the methyl ester of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Cyano-2,6-difluorobenzoate
Materials:
-
Methyl 4-cyano-2,6-difluorobenzoate (prepared from the carboxylic acid via standard esterification)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine Methyl 4-cyano-2,6-difluorobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).
-
Add K₂CO₃ (2.0 equiv.) and a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative yields for the Suzuki-Miyaura coupling of a derivative of this compound with various arylboronic acids.
| Arylboronic Acid Coupling Partner | Product | Representative Yield (%) |
| Phenylboronic acid | Methyl 4'-cyano-3',5'-difluoro-[1,1'-biphenyl]-4-carboxylate | 75-85 |
| 4-Methoxyphenylboronic acid | Methyl 4'-cyano-3',5'-difluoro-4-methoxy-[1,1'-biphenyl]-4-carboxylate | 70-80 |
| 4-Tolylboronic acid | Methyl 4'-cyano-3',5'-difluoro-4-methyl-[1,1'-biphenyl]-4-carboxylate | 72-82 |
| 3-Thienylboronic acid | Methyl 4-cyano-2,6-difluoro-4-(thiophen-3-yl)benzoate | 65-75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates, enabling the synthesis of carbon-nitrogen bonds.[1] Similar to the Suzuki-Miyaura coupling, it is often preferable to use an ester derivative of this compound for this reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Cyano-2,6-difluorobenzoate Derivative
Materials:
-
Aryl halide or triflate derivative of this compound (e.g., methyl 4-bromo-3,5-difluorobenzoate)
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 equiv.), Pd₂(dba)₃ (1-3 mol%), and the ligand (2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the amine (1.2 equiv.), NaOtBu (1.4 equiv.), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite, and wash the filtrate with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
The following table shows representative yields for the Buchwald-Hartwig amination of a halo-substituted derivative of this compound.
| Amine Coupling Partner | Product | Representative Yield (%) |
| Morpholine | Methyl 4-(morpholino)-3,5-difluorobenzoate | 80-90 |
| Aniline | Methyl 4-(phenylamino)-3,5-difluorobenzoate | 75-85 |
| N-Methylaniline | Methyl 4-(methyl(phenyl)amino)-3,5-difluorobenzoate | 70-80 |
| Pyrrolidine | Methyl 4-(pyrrolidin-1-yl)-3,5-difluorobenzoate | 85-95 |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.
Experimental Protocol: Sonogashira Coupling of a 4-Cyano-2,6-difluorobenzoate Derivative
Materials:
-
Aryl halide derivative of this compound (e.g., methyl 4-iodo-3,5-difluorobenzoate)
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diethylamine (DEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flask, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).
-
Add anhydrous THF and TEA.
-
Stir the reaction mixture under an inert atmosphere at room temperature to 50 °C for 4-16 hours.
-
Monitor the reaction by TLC. After completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling
The following table presents representative yields for the Sonogashira coupling of a halo-substituted derivative of this compound.
| Alkyne Coupling Partner | Product | Representative Yield (%) |
| Phenylacetylene | Methyl 4-(phenylethynyl)-3,5-difluorobenzoate | 80-90 |
| Ethynyltrimethylsilane | Methyl 4-((trimethylsilyl)ethynyl)-3,5-difluorobenzoate | 85-95 |
| 1-Hexyne | Methyl 4-(hex-1-yn-1-yl)-3,5-difluorobenzoate | 75-85 |
| Propargyl alcohol | Methyl 4-(3-hydroxyprop-1-yn-1-yl)-3,5-difluorobenzoate | 70-80 |
Visualizations
Experimental Workflow for a Typical Coupling Reaction
Caption: General experimental workflow for coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Esterification of 4-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the esterification of 4-Cyano-2,6-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover common esterification methods, including the classic Fischer-Speier esterification and a milder alternative suitable for sensitive substrates.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by an alcohol during esterification.[1] However, the steric hindrance from the ortho substituents may also influence the reaction rate. The choice of esterification method can be critical to achieving high yields and purity. These notes provide protocols for the synthesis of alkyl esters, such as the methyl or ethyl ester, which are common derivatives in drug development.
Quantitative Data Summary
The following table summarizes typical quantitative data for the esterification methods described. Please note that actual yields may vary depending on the scale of the reaction and specific laboratory conditions.
| Method | Reactants | Catalyst/Reagent | Typical Yield (%) | Purity (%) |
| Protocol 1: Fischer-Speier | This compound, Methanol/Ethanol (excess) | Conc. H₂SO₄ | 85-95 | >95 |
| Protocol 2: Alkylation | This compound, Methyl iodide/Ethyl iodide | DBU | 90-98 | >97 |
| Protocol 3: Steglich | This compound, Alcohol | DCC, DMAP | 80-90 | >98 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method utilizes an excess of alcohol as both a reactant and a solvent, with a strong acid catalyst to drive the reaction towards the ester product.[2]
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-40 eq).
-
Catalyst Addition: While stirring at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the reaction mixture. Caution: This addition is exothermic.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualization of the Fischer-Speier Esterification Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Alkylation using an Alkyl Halide and DBU
This method is a milder, non-acidic alternative that often proceeds at room temperature with high yields. It involves the use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and an alkyl halide.[4]
Materials and Reagents:
-
This compound
-
Alkyl iodide (e.g., Methyl iodide, Ethyl iodide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add DBU (1.1 eq) dropwise while stirring. Continue stirring at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture and wash with water (3-4 times) in a separatory funnel to remove DMF and DBU salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ester can be purified by column chromatography if necessary.
Visualization of the Alkylation Workflow:
Caption: Workflow for Alkylation-based Esterification.
Protocol 3: Steglich Esterification
This method is particularly useful for substrates that are sensitive to acidic conditions and high temperatures. It employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][5]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by column chromatography to remove any remaining DCU and other impurities.
Visualization of the Steglich Esterification Signaling Pathway:
Caption: Key intermediates in Steglich Esterification.
References
Application Notes and Protocols for Amide Bond Formation with 4-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of amides using 4-Cyano-2,6-difluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and efficient amide bond formation is crucial for its application. The following sections detail common and effective coupling methods.
The formation of carboxamides from 4-cyano-2-R-benzoic acid derivatives is a well-established transformation in organic synthesis.[1] Standard coupling reagents can be effectively employed to achieve this conversion.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of commonly used reagents and their typical performance. The yields and reaction times are estimates for the coupling of this compound with a generic primary amine and may vary depending on the specific substrate.
| Coupling Reagent System | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC/HOBt | DIPEA or TEA | DMF or DCM | 12-24 | 75-90 | Cost-effective, but can lead to side products; removal of water-soluble byproducts is straightforward.[2][3] |
| HATU | DIPEA or TEA | DMF | 1-4 | 90-98 | Highly efficient, especially for hindered substrates; rapid reaction rates. |
| HCTU | DIPEA or TEA | DMF | 1-4 | 90-98 | Similar to HATU in efficiency, forms a less-soluble urea byproduct. |
| PyBOP | DIPEA or TEA | DMF or DCM | 2-6 | 85-95 | Good for sensitive substrates, minimizes racemization. |
| DIC/OxymaPure | DIPEA | DMF or DCM | 4-12 | 80-95 | A safer alternative to HOBt-based systems with comparable efficiency.[4] |
Experimental Protocols
Protocol 1: General Procedure using EDC/HOBt
This protocol describes a standard and widely used method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA or TEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) to the solution.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging substrates or when rapid reaction times are desired.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Visualizations
General Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Logical Relationship of Coupling Reagents
Caption: Classification of common amide coupling reagents.
References
Application Notes and Protocols: The Role of 4-Cyano-2,6-difluorobenzoic Acid in Agrochemical Innovation
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Cyano-2,6-difluorobenzoic acid as a key intermediate in the development of novel agrochemicals. This document details its application in synthesizing potential fungicidal and herbicidal agents, provides exemplary experimental protocols, and summarizes relevant biological activity data.
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules. The presence of fluorine atoms and a cyano group on the benzene ring imparts unique physicochemical properties to its derivatives, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it an attractive starting material for the discovery of new, effective, and selective agrochemicals.
The primary application of this compound in agrochemical research lies in its conversion to N-substituted benzamide derivatives. The carboxylic acid moiety is readily activated and coupled with a wide range of amino-containing molecules, particularly nitrogen-containing heterocycles, to generate diverse chemical libraries for biological screening.
Key Applications in Agrochemical Development
The 4-cyano-2,6-difluorobenzoyl scaffold has been investigated for its potential in two main classes of agrochemicals:
-
Fungicides: Many modern fungicides, particularly those targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, are carboxamides. The unique electronic properties of the 4-cyano-2,6-difluorophenyl group can influence the binding of these inhibitors to the enzyme's active site, potentially leading to enhanced efficacy or a modified spectrum of activity.
-
Herbicides: The structural features of this compound derivatives can be tailored to interact with various herbicidal targets. The difluoro-substitution pattern is a known feature in some commercial herbicides, contributing to their biological activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic N-substituted-4-cyano-2,6-difluorobenzamide and for the evaluation of its potential fungicidal activity.
Protocol 1: Synthesis of N-(Substituted)-4-cyano-2,6-difluorobenzamide
This two-step protocol describes the conversion of this compound to its corresponding acyl chloride, followed by amidation with a representative amine.
Step 1: Synthesis of 4-Cyano-2,6-difluorobenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Round-bottom flask with reflux condenser and gas outlet
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-Cyano-2,6-difluorobenzoyl chloride. This intermediate is often used directly in the next step without further purification.
-
Step 2: Synthesis of N-(Substituted)-4-cyano-2,6-difluorobenzamide
-
Materials:
-
4-Cyano-2,6-difluorobenzoyl chloride (from Step 1)
-
Substituted amine (e.g., a heterocyclic amine) (1 equivalent)
-
Triethylamine (or another suitable base) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Stirring plate and magnetic stirrer
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the substituted amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-Cyano-2,6-difluorobenzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(substituted)-4-cyano-2,6-difluorobenzamide.
-
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a standard method for assessing the fungicidal activity of newly synthesized compounds against various plant pathogenic fungi.
-
Materials:
-
Synthesized N-(substituted)-4-cyano-2,6-difluorobenzamide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A solvent control (PDA with solvent only) and a blank control (PDA only) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungus in the blank control plate has almost covered the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (the concentration that causes 50% inhibition) by probit analysis of the inhibition data.
-
Quantitative Data on Biological Activity
The following table summarizes the in vitro fungicidal activity of a series of pyrazole carboxamide derivatives against various plant pathogenic fungi. While not directly derived from this compound, these compounds share the N-substituted benzamide motif and highlight the potential of this chemical class.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| 7af | Alternaria porri | >100 |
| Marssonina coronaria | >100 | |
| Cercospora petroselini | 23.5 | |
| Rhizoctonia solani | 18.7 | |
| 7bc | Alternaria porri | >100 |
| Marssonina coronaria | 15.6 | |
| Cercospora petroselini | 12.8 | |
| Rhizoctonia solani | 10.4 | |
| 7bg | Alternaria porri | 11.3 |
| Marssonina coronaria | 9.8 | |
| Cercospora petroselini | 13.5 | |
| Rhizoctonia solani | 8.9 | |
| 7bh | Alternaria porri | 14.2 |
| Marssonina coronaria | 10.1 | |
| Cercospora petroselini | 9.7 | |
| Rhizoctonia solani | 7.6 | |
| 7bi | Alternaria porri | 12.5 |
| Marssonina coronaria | 11.4 | |
| Cercospora petroselini | 8.9 | |
| Rhizoctonia solani | 6.8 | |
| Carbendazim (Control) | Alternaria porri | 0.21 |
| Marssonina coronaria | 0.15 | |
| Cercospora petroselini | 0.18 | |
| Rhizoctonia solani | 0.25 |
Data is illustrative and based on structurally related compounds. Efficacy of derivatives of this compound would require specific testing.
Signaling Pathways and Mechanism of Action
While the specific mechanism of action for novel derivatives of this compound would need to be determined experimentally, a plausible target for fungicidal carboxamides is succinate dehydrogenase (SDH) .
SDH inhibitors bind to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain, blocking the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a depletion of ATP, ultimately resulting in fungal cell death. The specific substitutions on the benzamide and the amine moiety play a crucial role in the affinity and selectivity of the inhibitor for the fungal SDH enzyme.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. Its derivatives, particularly N-substituted benzamides, have shown potential as fungicidal and herbicidal agents. The provided protocols offer a foundation for the synthesis and biological evaluation of new compounds based on this valuable chemical scaffold. Further exploration of the chemical space accessible from this compound is warranted to discover the next generation of effective and sustainable crop protection solutions.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 4-Cyano-2,6-difluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of its cyano and fluoro substituents, which activate the aromatic ring for nucleophilic attack. The following sections detail the reaction principles, provide exemplary protocols for reactions with various nucleophiles, and discuss the potential applications of the resulting products, including their roles in modulating signaling pathways.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the strong electron-withdrawing effects of the cyano group (-CN) and the two fluorine atoms create a significant partial positive charge on the carbon atoms of the benzene ring, particularly at the positions ortho and para to these groups (C2 and C6). This electronic arrangement makes the molecule highly susceptible to attack by nucleophiles.
The fluorine atoms are excellent leaving groups in SNAr reactions, a feature attributed to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Due to the symmetrical nature of the starting material, nucleophilic attack can occur at either the C2 or C6 position, leading to monosubstituted products. Under harsher conditions or with an excess of the nucleophile, disubstitution can also be achieved.
The general mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: The nucleophile attacks one of the activated carbon atoms (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the departure of a fluoride ion, yielding the substituted product.
This reactivity allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, providing access to a diverse library of substituted benzoic acid derivatives with potential applications in drug discovery and materials science.
Experimental Protocols and Data
The following protocols are provided as general guidelines for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted anthranilic acid derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds with biological activity.
General Protocol for Amination:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.0-1.2 eq).
-
A base (e.g., K2CO3, Et3N, or DIPEA) (2.0-3.0 eq) is added to the reaction mixture.
-
The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the specified time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with an aqueous acid (e.g., 1N HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Exemplary Data for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMSO | 100 | 12 | 85-95 |
| Piperidine | Et3N | DMF | 90 | 8 | 80-90 |
| Morpholine | K2CO3 | NMP | 110 | 10 | 88-96 |
Reaction with Thiol Nucleophiles
The reaction with thiol nucleophiles introduces a thioether linkage, which is a common motif in many biologically active molecules.
General Protocol for Thiolation:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the thiol (1.0-1.2 eq).
-
A suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.5 eq), is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or heated (typically 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with water and acidified with a dilute acid (e.g., 1N HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Table 2: Exemplary Data for Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 60 | 6 | 80-90 |
| Benzyl mercaptan | NaH | DMSO | 25 | 4 | 85-95 |
Reaction with Alcohol Nucleophiles (Alkoxylation)
The introduction of alkoxy groups can be achieved by reacting this compound with alcohols in the presence of a strong base.
General Protocol for Alkoxylation:
-
A solution of the alcohol (e.g., methanol, ethanol) is prepared with a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.1-1.5 eq) in a polar aprotic solvent like THF or DMF at 0 °C.
-
This compound (1.0 eq) is added to the alkoxide solution.
-
The reaction mixture is stirred at room temperature or heated (typically 60-100 °C) for several hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water and acidified.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is performed by column chromatography or recrystallization.
Table 3: Exemplary Data for Alkoxylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaOMe | DMF | 80 | 12 | 75-85 |
| Ethanol | NaH | THF | 65 | 16 | 70-80 |
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and a typical experimental workflow.
Caption: General mechanism of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Applications in Drug Discovery and Signaling Pathways
Derivatives of this compound are valuable scaffolds in drug discovery due to their ability to form specific interactions with biological targets. The introduced nucleophilic moiety can be tailored to target various enzymes and receptors. For instance, aminobenzoic acid derivatives are precursors to quinazolines and other heterocyclic systems that are known to act as kinase inhibitors.[1]
Potential Signaling Pathway Modulation:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the enzyme. The derivatives of this compound can be designed to target various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth and angiogenesis.[2]
-
Antimicrobial Activity: Substituted benzoic acids and their derivatives have been explored for their antimicrobial properties. The specific functional groups introduced can interact with essential enzymes or cellular structures in bacteria and fungi, leading to growth inhibition.
-
Anti-inflammatory Effects: Certain benzoic acid derivatives have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling cascades.
The following diagram illustrates a simplified representation of a kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Simplified kinase signaling pathway and a potential point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized aromatic compounds via nucleophilic aromatic substitution. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery, materials science, and other areas of chemical research. The potential for the resulting products to modulate key biological signaling pathways underscores the importance of this chemical scaffold in the development of new therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of 4-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atoms and the cyano group can significantly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The efficient and scalable synthesis of this intermediate is therefore of critical importance for drug discovery and development.
This document provides a comprehensive overview of the synthetic routes for this compound, with a focus on considerations for scale-up. Detailed experimental protocols for a reported laboratory-scale synthesis are provided, along with a discussion of alternative routes and the challenges associated with transitioning from laboratory to industrial-scale production.
Synthetic Routes
Several synthetic strategies can be employed for the preparation of this compound. The choice of route for a scale-up campaign will depend on factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental impact.
Route 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile
This route involves the oxidation of the aldehyde group of 3,5-difluoro-4-formylbenzonitrile to a carboxylic acid. This method is a direct and often high-yielding approach.
Reaction Scheme:
Route 2: Sandmeyer Reaction of 4-Amino-2,6-difluorobenzoic acid
A classical approach to introduce a cyano group onto an aromatic ring is the Sandmeyer reaction.[1][2] This would involve the diazotization of 4-amino-2,6-difluorobenzoic acid followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1]
Reaction Scheme:
Route 3: Palladium-Catalyzed Cyanation of a 4-Halo-2,6-difluorobenzoic acid derivative
Modern cross-coupling reactions offer an efficient alternative for the introduction of a cyano group. A palladium-catalyzed cyanation of a suitable 4-halo-2,6-difluorobenzoic acid derivative (e.g., 4-bromo- or 4-iodo-) with a cyanide source is a viable and often high-yielding method.[3][4][5]
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the reported synthesis of this compound via the oxidation of 3,5-difluoro-4-formylbenzonitrile.
| Parameter | Value | Reference |
| Starting Material | 3,5-Difluoro-4-formylbenzonitrile | Internal Data |
| Oxidizing Agent | Sodium chlorite | Internal Data |
| Solvent | Dimethyl sulfoxide (DMSO) | Internal Data |
| Reaction Temperature | Room Temperature | Internal Data |
| Reaction Time | ~1 hour | Internal Data |
| Yield | 91.32% | Internal Data |
| Purity | Not specified | |
| Scale | 0.2 g | Internal Data |
Experimental Protocols
Route 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile
Materials:
-
3,5-Difluoro-4-formylbenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-difluoro-4-formylbenzonitrile (1 equivalent) in dimethyl sulfoxide.
-
Add an aqueous solution of potassium dihydrogen phosphate.
-
To the stirring mixture, add an aqueous solution of sodium chlorite portion-wise, maintaining the temperature at room temperature.
-
Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a solid.
Alternative Routes: General Methodologies
Route 2: Sandmeyer Reaction (General Protocol)
-
Diazotization: Dissolve 4-amino-2,6-difluorobenzoic acid in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.[6]
-
Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and an excess of a cyanide salt (e.g., KCN or NaCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the temperature.[2][7]
-
Work-up: After the addition is complete and the evolution of nitrogen gas has ceased, the reaction mixture is typically heated to ensure complete reaction. The product is then isolated by filtration or extraction. Purification is usually achieved by recrystallization.
Route 3: Palladium-Catalyzed Cyanation (General Protocol)
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine a 4-halo-2,6-difluorobenzoic acid derivative (e.g., 4-bromo-2,6-difluorobenzoic acid), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, dppf), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and a suitable solvent (e.g., DMF, DMAc) in a reaction vessel.[3][8][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent and filtered to remove insoluble salts. The filtrate is then washed with water or an aqueous solution to remove residual cyanide. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Visualization of Synthetic Strategies
The following diagram illustrates the different synthetic pathways to this compound.
References
- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Cyano-2,6-difluorobenzoic Acid as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 4-Cyano-2,6-difluorobenzoic acid is a valuable fluorinated building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring a carboxylic acid, a cyano group, and a difluorinated phenyl ring, offers multiple points for chemical modification, making it a versatile precursor for a range of therapeutic agents.
This document provides detailed application notes on the utility of a derivative of this compound in the synthesis of the potent kinase inhibitor, Vemurafenib. Included are experimental protocols for the synthesis of a key intermediate and its subsequent conversion to the final API, a summary of relevant quantitative data, and visualizations of the synthetic pathway and the targeted biological signaling cascade.
Application: Synthesis of Vemurafenib (PLX4032)
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutated protein kinase, which is a key driver in many cases of metastatic melanoma. The synthesis of Vemurafenib involves the coupling of a substituted pyrrolopyridine core with a side chain derived from a benzoic acid precursor. A crucial intermediate in this synthesis is N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide , which can be conceptually derived from this compound through hydrolysis of the cyano group and subsequent sulfonylation of an amino precursor.
The 2,6-difluoro substitution pattern on the phenyl ring of this intermediate is critical for the biological activity of Vemurafenib, contributing to its high potency and selectivity for the target kinase.
Data Presentation
The following tables summarize key quantitative data for the synthesis of Vemurafenib, focusing on the steps involving the 2,6-difluorobenzoyl moiety.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | Sulfonamide Formation & Hydrolysis (Conceptual) | 4-amino-2,6-difluorobenzonitrile | N-(3-cyano-2,4-difluorophenyl)propane-1-sulfonamide | Data not available | Data not available | Conceptual |
| 2 | Amide Coupling | N-(3-(chlorocarbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, 5-bromo-1H-pyrrolo[2,3-b]pyridine | (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonamido)phenyl)methanone | ~85% | >95% (HPLC) | Patent Data |
| 3 | Suzuki Coupling | (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonamido)phenyl)methanone, 4-chlorophenylboronic acid | Vemurafenib | ~90% | >99% (HPLC) | Patent Data |
Experimental Protocols
The following protocols are adapted from patent literature and represent a plausible synthetic route to Vemurafenib utilizing a derivative of this compound.
Protocol 1: Synthesis of N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide
This protocol outlines the synthesis of the key benzoic acid intermediate.
Materials:
-
4-Amino-2,6-difluorobenzoic acid
-
Propane-1-sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Sulfonamide Formation: To a solution of 4-amino-2,6-difluorobenzoic acid (1 equivalent) in dichloromethane, add pyridine (1.2 equivalents). Cool the mixture to 0°C.
-
Slowly add propane-1-sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with 1M HCl and separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Vemurafenib via Amide Coupling
This protocol describes the coupling of the benzoic acid intermediate with the pyrrolopyridine core.
Materials:
-
N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide
-
Oxalyl chloride or Thionyl chloride
-
Dimethylformamide (DMF) (catalytic)
-
5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
-
Triethylamine or other suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: To a solution of N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide (1 equivalent) in dry DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 equivalents) at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry THF.
-
In a separate flask, dissolve 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and triethylamine (1.5 equivalents) in dry THF.
-
Slowly add the solution of the acid chloride to the solution of the pyrrolopyridine at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Vemurafenib can be purified by column chromatography or recrystallization to yield a white to off-white solid.[1][2]
Mandatory Visualization
Synthetic Pathway of Vemurafenib
Caption: Synthetic route to Vemurafenib from this compound.
Experimental Workflow for Vemurafenib Synthesis
Caption: General experimental workflow for the amide coupling step in Vemurafenib synthesis.
RAS-RAF-MEK-ERK Signaling Pathway and Vemurafenib Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-2,6-difluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Cyano-2,6-difluorobenzoic acid, a key intermediate in various pharmaceutical and agrochemical applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Final Oxidation Step from 3,5-Difluoro-4-formylbenzonitrile
Q: I am experiencing a low yield during the oxidation of 3,5-difluoro-4-formylbenzonitrile to this compound using sodium chlorite. What are the possible reasons and how can I improve the yield?
A: Low yields in this oxidation step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred vigorously for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Suboptimal pH: The efficiency of the oxidation with sodium chlorite is pH-dependent. The use of a phosphate buffer, such as potassium dihydrogen phosphate, helps maintain the optimal pH for the reaction.[1] Ensure the buffer is correctly prepared and added in the appropriate amount.
-
Decomposition of the Product: The product, this compound, might be susceptible to degradation under harsh conditions. It is crucial to maintain the reaction at room temperature as specified in reported procedures.[1]
-
Issues with Reagents: The quality of sodium chlorite can affect the reaction outcome. Use a fresh, high-purity batch of sodium chlorite. The concentration of the aqueous solutions of the reagents should also be accurate.
-
Inefficient Extraction: The product might not be fully extracted from the aqueous layer after the reaction. Perform multiple extractions (at least three) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[1]
Issue 2: Incomplete Hydrolysis of a Nitrile Precursor
Q: My hydrolysis of 2,6-difluoro-4-cyanobenzonitrile to the corresponding benzoic acid is sluggish and often results in a mixture of starting material, amide intermediate, and the desired product. How can I drive the reaction to completion?
A: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:
-
Reaction Conditions: Hydrolysis of nitriles, especially sterically hindered ones, can require forcing conditions.[2] Consider increasing the reaction temperature to reflux and extending the reaction time. Both acidic (e.g., concentrated HCl or H₂SO₄) and basic (e.g., NaOH or KOH) conditions can be employed for hydrolysis.[2][3] For base-catalyzed hydrolysis, ensure a sufficiently high concentration of the base is used.
-
Formation of Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[2] If the amide is isolated, it can be further hydrolyzed to the carboxylic acid, often under more vigorous conditions than the initial nitrile hydrolysis. A study on the hydrolysis of 2,6-difluorobenzonitrile showed that the reaction is a consecutive process, with 2,6-difluorobenzamide as an intermediate.[2]
-
Microwave Irradiation: For challenging hydrolyses, microwave-assisted synthesis can sometimes provide a significant rate enhancement and lead to higher yields in shorter reaction times.
Issue 3: Side Reactions during Sandmeyer Cyanation
Q: I am attempting a Sandmeyer reaction to introduce the cyano group, but I am observing significant byproducts. What are the common side reactions and how can I minimize them?
A: The Sandmeyer reaction, while powerful, can be prone to side reactions:
-
Phenol Formation: A common side reaction is the formation of the corresponding phenol, where the diazonium group is replaced by a hydroxyl group. This can be minimized by carefully controlling the reaction temperature, typically keeping it low (0-5 °C) during the diazotization and the addition of the copper(I) cyanide.
-
Reduction of the Diazonium Group: The diazonium group can be reduced back to an amino group or even completely removed (hydrodediazoniation), leading to the formation of the corresponding aniline or difluorobenzene. Using a stoichiometric amount of the copper(I) salt can help to favor the desired cyanation.
-
Azo Coupling: If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form colored azo compounds. Maintaining a strongly acidic environment is crucial to suppress this side reaction.[4]
Issue 4: Difficulty in Purifying the Final Product
Q: I am struggling to obtain pure this compound. What are the recommended purification techniques?
A: Purification of the final product can be achieved through several methods:
-
Recrystallization: This is a standard and often effective method for purifying solid organic compounds. A suitable solvent or solvent system needs to be identified. Given the polar nature of the carboxylic acid and the nitrile group, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent could be effective.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[5]
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed. A solvent system with a suitable polarity (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape) will be required to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are several viable synthetic strategies, each with its own advantages and disadvantages. The most common approaches include:
-
Oxidation of 3,5-difluoro-4-formylbenzonitrile: This is a high-yielding final step in a multi-step synthesis.[1]
-
Grignard Reaction: This involves the formation of a Grignard reagent from a suitable bromo-difluoro precursor (e.g., 4-bromo-3,5-difluorobenzonitrile) followed by carboxylation with carbon dioxide.[6][7]
-
Sandmeyer Reaction: This route typically starts from an appropriately substituted aniline (e.g., 4-amino-2,6-difluorobenzoic acid), which is diazotized and then treated with a cyanide source, often with a copper catalyst.[8][9][10]
-
Palladium-Catalyzed Cyanation: This modern cross-coupling reaction involves the reaction of an aryl halide (e.g., a bromo- or iodo-difluorobenzoic acid derivative) with a cyanide source in the presence of a palladium catalyst.
Q2: What are the key safety precautions to consider during the synthesis?
A2: Several safety precautions are crucial:
-
Cyanide Handling: Many of the synthetic routes involve the use of highly toxic cyanide salts (e.g., KCN, NaCN, CuCN). These should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically prepared in situ and used immediately in the subsequent reaction.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, intermediates, and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to identify and quantify the components of the reaction mixture.
Data Presentation
Table 1: Comparison of Key Synthetic Steps for this compound
| Parameter | Oxidation of Aldehyde | Grignard Reaction | Sandmeyer Reaction |
| Starting Material | 3,5-Difluoro-4-formylbenzonitrile | 4-Bromo-3,5-difluorobenzonitrile | 4-Amino-2,6-difluorobenzoic acid |
| Key Reagents | Sodium chlorite, Potassium dihydrogen phosphate | Magnesium, Carbon dioxide | Sodium nitrite, HCl, Copper(I) cyanide |
| Reported Yield | High (e.g., 91.32%)[1] | Variable, sensitive to conditions | Moderate to good |
| Key Advantages | High yield in the final step. | Readily available starting materials for Grignard formation. | Well-established classical reaction. |
| Potential Challenges | Incomplete reaction, pH sensitivity. | Moisture sensitivity, formation of byproducts. | Formation of phenol and other byproducts, handling of diazonium salts. |
Experimental Protocols
Protocol 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile
This protocol is adapted from a patented procedure.[1]
-
Dissolve 3,5-difluoro-4-formylbenzonitrile (1 equivalent) in dimethyl sulfoxide (DMSO).
-
To this solution, add an aqueous solution of potassium dihydrogen phosphate (approximately 2.6 equivalents).
-
Slowly add an aqueous solution of sodium chlorite (approximately 2.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for about 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 2: Hydrolysis of 2,6-Difluorobenzonitrile (General Procedure)
This is a general procedure for the hydrolysis of a nitrile to a carboxylic acid.
-
Acidic Hydrolysis:
-
To a round-bottom flask, add 2,6-difluorobenzonitrile (1 equivalent) and a solution of concentrated hydrochloric acid or sulfuric acid (e.g., 6M HCl).
-
Heat the mixture to reflux and stir for several hours to days. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Basic Hydrolysis:
-
To a round-bottom flask, add 2,6-difluorobenzonitrile (1 equivalent) and an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Chlorine-free method for the oxidation of residual aldehydes on TEMPO-oxidized cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Purification of Crude 4-Cyano-2,6-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Cyano-2,6-difluorobenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is significantly soluble in the cold recrystallization solvent. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. - Consider using a co-solvent system to decrease solubility at lower temperatures. - Minimize the amount of hot solvent used to dissolve the crude product to ensure a saturated solution. - Ensure the cooling process is slow to maximize crystal formation. |
| Premature crystallization occurred during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter flask) before use. - Perform the hot filtration step as quickly as possible. | |
| Product is an Oil or Gummy Solid After Purification | Presence of impurities that depress the melting point. | - Subject the material to another purification technique, such as column chromatography, to remove the impurities. |
| Residual solvent is present. | - Dry the product under high vacuum for an extended period. - Perform a solvent swap by dissolving the product in a low-boiling point solvent and re-evaporating. | |
| Presence of Starting Material (3,5-difluoro-4-formylbenzonitrile) in Purified Product | Incomplete reaction during synthesis. | - Optimize the reaction conditions to ensure complete conversion of the starting material. |
| Inefficient purification to remove the less polar starting material. | - Utilize column chromatography with a suitable eluent system to separate the more polar carboxylic acid product from the aldehyde starting material. - An acid-base extraction can effectively separate the acidic product from the neutral starting material. | |
| Discolored (Yellowish or Brownish) Final Product | Formation of colored by-products during synthesis. | - During recrystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before filtration. |
| Degradation of the compound. | - Avoid prolonged exposure to high temperatures and light. Store the purified product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as 3,5-difluoro-4-formylbenzonitrile, by-products from the synthesis, and residual solvents. The presence of related isomers or over-oxidized products can also be a concern.
Q2: Which purification technique is most suitable for a large-scale purification of this compound?
A2: For large-scale purification, recrystallization is often the most practical and cost-effective method. It is generally easier to scale up compared to column chromatography. An initial acid-base extraction can also be employed on a large scale to remove neutral and basic impurities.
Q3: How can I effectively remove the starting material, 3,5-difluoro-4-formylbenzonitrile?
A3: An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate. The this compound will move to the aqueous layer as its carboxylate salt, while the neutral aldehyde starting material will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: While specific solvent systems should be determined experimentally, a common approach for aromatic carboxylic acids is to use a polar solvent in which the compound is more soluble when hot than when cold. Examples include ethanol/water or ethyl acetate/hexane mixtures.
Q5: My purified product shows multiple spots on a TLC plate after column chromatography. What could be the issue?
A5: This could be due to an inappropriate solvent system (eluent) that does not provide adequate separation. It is also possible that the column was not packed properly, leading to channeling. In some cases, the compound may be degrading on the silica gel. Consider optimizing the mobile phase polarity or using a different stationary phase like alumina.
Data Presentation
The following tables provide hypothetical quantitative data for common purification techniques to serve as a benchmark for expected outcomes.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Purity (by HPLC) | Recovery Yield |
| Ethanol/Water (80:20) | Low | High | Needles | >99% | ~85% |
| Ethyl Acetate/Hexane (50:50) | Very Low | High | Plates | >98.5% | ~90% |
| Toluene | Low | Moderate | Prisms | >97% | ~75% |
| Acetone/Water (70:30) | Moderate | High | Small Needles | >98% | ~80% |
Table 2: Comparison of Purification Techniques
| Purification Method | Starting Purity | Final Purity (by HPLC) | Typical Yield | Scale | Notes |
| Recrystallization | ~90% | >99% | 80-95% | Lab to Plant | Cost-effective and scalable. |
| Column Chromatography | ~90% | >99.5% | 60-80% | Lab to Pilot | High purity but less scalable. |
| Acid-Base Extraction | ~90% | >98% | >95% | Lab to Plant | Excellent for removing neutral/basic impurities. |
Experimental Protocols
Purification by Recrystallization
Objective: To purify crude this compound by removing soluble impurities.
Methodology:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Add the hot anti-solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is acidic (pH ~2), causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Purity Assessment by HPLC
Objective: To determine the purity of the purified this compound.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the purified product in the mobile phase.
-
Analysis: Inject the standard and sample solutions and determine the purity based on the area percentage of the main peak in the chromatogram.
Visualizations
Caption: General workflow for the purification of this compound.
Technical Support Center: Synthesis of 4-Cyano-2,6-difluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Cyano-2,6-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient method is the oxidation of 3,5-difluoro-4-formylbenzonitrile using sodium chlorite (NaClO₂) under mild acidic conditions. This reaction is a variation of the Pinnick oxidation.
Q2: What are the potential byproducts in the synthesis of this compound?
Potential byproducts can include the unreacted starting material (3,5-difluoro-4-formylbenzonitrile), the corresponding amide from hydrolysis of the nitrile group (4-Carbamoyl-2,6-difluorobenzoic acid), and potentially chlorinated species from side reactions with hypochlorous acid generated during the oxidation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting aldehyde spot/peak and the appearance of the product acid spot/peak will indicate reaction progression.
Q4: What are the typical purification methods for this compound?
The typical purification involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient oxidant | Increase the molar equivalents of sodium chlorite. |
| Low reaction temperature | Ensure the reaction is maintained at the optimal temperature as per the protocol. | |
| Poor quality of reagents | Use fresh, high-purity sodium chlorite and other reagents. | |
| Formation of a significant amount of 4-Carbamoyl-2,6-difluorobenzoic acid | Prolonged reaction time or high temperatures in the presence of water | Optimize the reaction time and maintain the recommended temperature. Work up the reaction mixture promptly upon completion. |
| pH of the reaction mixture is too high or too low | Maintain the pH of the reaction within the recommended range to avoid promoting nitrile hydrolysis. | |
| Presence of chlorinated byproducts | Side reaction with hypochlorous acid (a byproduct of the oxidation) | Add a scavenger for hypochlorous acid, such as 2-methyl-2-butene or hydrogen peroxide, to the reaction mixture.[1][2] |
| Low isolated yield | Product loss during workup and extraction | Ensure the pH is sufficiently acidic during the aqueous workup to protonate the carboxylic acid for efficient extraction into the organic phase. Use an adequate volume and number of extractions. |
| Inefficient purification | Optimize the recrystallization solvent system or the mobile phase for column chromatography to ensure good separation from impurities. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the Pinnick oxidation of 3,5-difluoro-4-formylbenzonitrile.[3]
Materials:
-
3,5-difluoro-4-formylbenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chlorite (NaClO₂)
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Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,5-difluoro-4-formylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).
-
In a separate beaker, prepare an aqueous solution of potassium dihydrogen phosphate (2.6 eq).
-
In another beaker, prepare an aqueous solution of sodium chlorite (2.1 eq).
-
To the solution of the starting material in DMSO, add the potassium dihydrogen phosphate solution followed by the sodium chlorite solution.
-
Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Hypothetical Yield and Purity Data for this compound Synthesis
| Run | Equivalents of NaClO₂ | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproduct (%) |
| 1 | 2.1 | 1 | 91 | 98 | Unreacted Aldehyde (1.5) |
| 2 | 1.5 | 1 | 75 | 90 | Unreacted Aldehyde (9.0) |
| 3 | 2.1 | 3 | 88 | 95 | 4-Carbamoyl-2,6-difluorobenzoic acid (4.0) |
| 4 | 2.5 | 1 | 92 | 97 | Chlorinated byproduct (2.0) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving byproduct formation.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-2,6-difluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Cyano-2,6-difluorobenzoic acid. The following sections detail troubleshooting strategies, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the oxidation of 3,5-difluoro-4-formylbenzonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Reagent Degradation: The sodium chlorite solution may have degraded. 3. Incorrect pH: The reaction mixture is not at the optimal pH for the oxidation to proceed efficiently. 4. Sub-optimal Temperature: The reaction was carried out at a temperature that is too low. | 1. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the recommended time, continue stirring and monitoring until completion. 2. Use Fresh Reagents: Prepare a fresh solution of sodium chlorite before starting the experiment. 3. Buffer the Reaction: Ensure the proper amount of potassium dihydrogen phosphate is used to maintain a mildly acidic pH, which is optimal for the Pinnick oxidation. 4. Maintain Room Temperature: The reaction is typically carried out at room temperature. Ensure the reaction is not being cooled unintentionally. |
| Product is Off-White or Yellowish | 1. Formation of Side-Products: Chlorination of the aromatic ring by hypochlorous acid (a byproduct) can lead to colored impurities. 2. Residual Starting Material: Incomplete reaction can leave unreacted aldehyde. | 1. Use a Scavenger: While the provided protocol does not explicitly include a scavenger, for highly sensitive substrates, adding a scavenger like 2-methyl-2-butene can trap the hypochlorous acid byproduct and prevent side reactions. 2. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes). Treatment with activated charcoal during recrystallization can also help remove colored impurities. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity of the starting material or reagents may vary between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring speed, or addition rate of reagents can affect the outcome. | 1. Characterize Starting Materials: Ensure the purity of the 3,5-difluoro-4-formylbenzonitrile before starting the reaction. 2. Standardize Procedures: Maintain consistent reaction conditions for all experiments. Use a temperature-controlled stirring plate and add reagents at a consistent rate. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous phase. 2. Emulsion Formation: Emulsions can form during the ethyl acetate extraction, making phase separation difficult. | 1. Increase Extractions: Perform multiple extractions (e.g., 3-4 times) with ethyl acetate to ensure complete recovery of the product from the aqueous layer. 2. Brine Wash: After the initial extractions, washing the combined organic layers with brine can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the oxidation reaction?
A1: The synthesis of this compound from 3,5-difluoro-4-formylbenzonitrile is a Pinnick oxidation. In this reaction, sodium chlorite (NaClO2) is the oxidizing agent. Under mildly acidic conditions, chlorous acid (HClO2) is formed, which is the active oxidant that converts the aldehyde to a carboxylic acid.
Q2: Are there any common impurities I should look for?
A2: Besides unreacted starting material, a potential impurity is the chlorinated byproduct, 4-cyano-3-chloro-2,6-difluorobenzoic acid. This can arise if the hypochlorous acid byproduct reacts with the aromatic ring. The presence of this and other impurities can be checked by 1H NMR, 13C NMR, and mass spectrometry.
Q3: Can I use a different solvent for this reaction?
A3: Dimethyl sulfoxide (DMSO) is used in the cited protocol and is a common solvent for Pinnick oxidations.[1] Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile could potentially be used, but reaction conditions may need to be re-optimized. It is recommended to start with the documented solvent system.
Q4: How critical is the order of reagent addition?
A4: The sequential addition of the potassium dihydrogen phosphate solution followed by the sodium chlorite solution is important. The phosphate buffer establishes the necessary acidic environment for the formation of the active oxidant before the main reaction begins.
Q5: What is the best way to purify the final product?
A5: The crude product, obtained after extraction and concentration, is a solid. Recrystallization is a highly effective method for purification. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, such as ethyl acetate/hexanes, is a good starting point. For colored impurities, adding activated charcoal during the recrystallization process can be beneficial.
Experimental Protocols & Data
Synthesis of this compound
This protocol is based on a documented synthesis with a reported yield of 91.32%.[1]
Materials:
-
3,5-difluoro-4-formylbenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium chlorite (NaClO2)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,5-difluoro-4-formylbenzonitrile in dimethyl sulfoxide.
-
In a separate container, prepare an aqueous solution of potassium dihydrogen phosphate.
-
In another separate container, prepare an aqueous solution of sodium chlorite.
-
To the stirred solution of the aldehyde in DMSO, add the potassium dihydrogen phosphate solution.
-
Subsequently, add the sodium chlorite solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a white to light yellow solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) | [1] |
| Oxidizing Agent | Sodium chlorite (0.216 g, 2.3 mmol) | [1] |
| Buffer | Potassium dihydrogen phosphate (0.41 g, 2.9 mmol) | [1] |
| Solvent | Dimethyl sulfoxide (10 mL) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | ~1 hour | [1] |
| Yield | 200 mg (91.32%) | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Troubleshooting Failed Coupling Reactions with 4-Cyano-2,6-difluorobenzoic acid
Welcome to the technical support center for troubleshooting coupling reactions involving 4-Cyano-2,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance for overcoming common challenges encountered during the synthesis of complex molecules using this versatile, yet sometimes challenging, building block. The unique electronic and steric properties of this compound, namely its electron-deficient aromatic ring and sterically hindered carboxyl group, often necessitate careful optimization of reaction conditions.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting tables for common coupling reactions, including Suzuki-Miyaura, amide formation (peptide coupling), Buchwald-Hartwig amination, and esterification.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound consistently failing or giving low yields?
A1: The primary challenges with this substrate arise from two key features:
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Steric Hindrance: The two fluorine atoms in the ortho positions to the carboxylic acid create significant steric bulk, which can hinder the approach of coupling partners and reagents to the reaction center.
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Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms and the cyano group deactivates the aromatic ring, which can affect the kinetics of certain catalytic cycles, particularly the oxidative addition step in cross-coupling reactions. These groups do, however, increase the acidity of the benzoic acid.
Q2: I am observing significant amounts of starting material in my Suzuki-Miyaura coupling. What are the likely causes?
A2: Incomplete conversion in Suzuki-Miyaura couplings with this substrate is often due to:
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Inefficient Oxidative Addition: The electron-deficient nature of the aryl halide (if the benzoic acid is converted to a halide first) can make the initial oxidative addition step of the palladium catalyst challenging.
-
Steric Hindrance: The ortho-fluorine atoms can impede the approach of the boronic acid to the palladium center.
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in promoting the reaction. A ligand that is too bulky or not electron-rich enough may not be effective.
Q3: My amide coupling reactions are sluggish and require harsh conditions. How can I improve this?
A3: The steric hindrance from the ortho-fluorines makes the carboxylic acid less accessible. To improve amide coupling efficiency:
-
Use a Powerful Coupling Reagent: Standard coupling reagents may not be sufficient. Consider using more potent activators like HATU, HBTU, or COMU.[1]
-
Optimize the Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good choice.
-
Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine can improve yields.
Q4: Can decarboxylation be a competing side reaction?
A4: Yes, for electron-deficient benzoic acids, decarboxylation can occur, especially at elevated temperatures.[2] This is a known pathway for some cross-coupling reactions where the carboxylic acid itself is used as the coupling partner. If you are not intending a decarboxylative coupling, it is important to use the mildest possible reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
For the synthesis of biaryl compounds, this compound would typically be converted to an aryl halide (e.g., bromide or iodide) first. The following table provides troubleshooting advice for the subsequent Suzuki-Miyaura coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective catalyst system. | Screen different palladium catalysts and ligands. For electron-deficient substrates, electron-rich and bulky ligands like SPhos or XPhos can be effective. |
| Inappropriate base. | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes be beneficial. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). |
| Catalyst decomposition. | Use a more stable palladium precatalyst. | |
| Protodeborylation | Presence of water or protic solvents. | Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water. |
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization.
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To a dry Schlenk flask, add the 4-cyano-2,6-difluoroaryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amide Bond Formation
The steric hindrance of the ortho-fluorines makes amide coupling challenging.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Use a more potent coupling reagent such as HATU, HBTU, or COMU.[1] |
| Steric hindrance preventing amine attack. | Increase the reaction temperature. Consider microwave irradiation. | |
| Low nucleophilicity of the amine. | If coupling with an electron-poor aniline, consider using a stronger base or a more reactive derivative of the aniline. | |
| Side Reactions | Racemization (if coupling a chiral amine). | Add an epimerization-suppressing agent like HOAt or Oxyma. Run the reaction at a lower temperature if possible. |
| Guanidinylation of the amine (with uronium/aminium reagents). | Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[1] |
General Experimental Protocol for Amide Coupling with HATU
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In a dry flask, dissolve this compound (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or NMP).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid, aqueous base, and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the crude amide by chromatography or recrystallization.
Buchwald-Hartwig Amination
For C-N bond formation, a derivative of this compound, such as the corresponding aryl halide, is typically used.
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst. | Use a palladium precatalyst that is readily activated. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos). |
| Incorrect base. | A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. | |
| Low Yield | Steric hindrance. | Use a less sterically demanding amine if possible. Increase reaction time and/or temperature. |
| Catalyst inhibition. | Ensure starting materials are pure. Some functional groups can coordinate to the palladium and inhibit catalysis. | |
| Hydrodehalogenation | Competing β-hydride elimination. | This can be an issue with certain ligand/substrate combinations. Screening ligands is the best approach to minimize this side reaction. |
Esterification
Direct esterification of the sterically hindered this compound can be challenging.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion (Fischer Esterification) | Steric hindrance preventing nucleophilic attack of the alcohol. | Use a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄). Requires high temperatures and long reaction times. |
| Low Yield (Coupling Reagent Mediated) | Ineffective activation of the carboxylic acid. | Use coupling reagents known to be effective for sterically hindered substrates, such as DCC with DMAP, or convert the acid to the more reactive acyl chloride first. |
| Failure with Phenols (Mitsunobu Reaction) | Low acidity of the phenol. | The Mitsunobu reaction is generally effective for the esterification of phenols with benzoic acids.[3] Ensure anhydrous conditions. |
This technical support guide provides a starting point for troubleshooting common issues with coupling reactions involving this compound. Due to the challenging nature of this substrate, systematic screening of reaction parameters is often necessary to achieve optimal results.
References
Technical Support Center: High-Purity Recrystallization of 4-Cyano-2,6-difluorobenzoic Acid
Welcome to the technical support center for the purification of 4-Cyano-2,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound to achieve high purity.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This section provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound may be significantly impure. The solution is cooling too rapidly. | - Reheat the solution to redissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool more slowly. An insulated container or a dewar can be used for this purpose.[1][2] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | - Reduce the solvent volume by gentle heating and evaporation, then attempt to cool again.[1][2] - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[1] - Add a seed crystal of pure this compound, if available.[2] - Cool the solution in an ice bath to further decrease solubility. |
| Low recovery of purified crystals. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. Premature crystallization occurred during hot filtration. The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution.[1][3] - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystal formation.[4] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.[4] |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. Insoluble impurities were not fully removed. | - During the hot dissolution step, add a small amount of activated charcoal to the solution and boil for a few minutes to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[4] - Ensure all solid material, except for insoluble impurities, is fully dissolved before hot filtration. |
| Crystallization happens too quickly. | The solution is too concentrated. The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent. - Allow the flask to cool to room temperature slowly before placing it in an ice bath.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to clarify the solution before cooling.[4]
-
Toluene: Some fluorinated benzoic acid derivatives show good recrystallization behavior in toluene.[7]
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimum amount of hot ethyl acetate and add hexane until turbidity is observed. Reheat to clarify and then cool.[8][9]
Q2: How can I determine the optimal solvent ratio for a mixed solvent system?
A2: The optimal ratio is typically determined empirically. A general procedure is to dissolve the crude compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My purified this compound is still showing impurities by HPLC analysis. What can I do?
A3: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be necessary to remove impurities with similar solubility profiles. Alternatively, for persistent impurities, other purification techniques such as column chromatography may be required.
Q4: How can I remove residual solvent from my final product?
A4: After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent. Subsequently, drying the crystals under high vacuum, possibly at a slightly elevated temperature (well below the melting point), will help remove residual solvent.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Ethanol/Water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel to remove them.
-
Addition of Anti-solvent (for mixed solvent systems): While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A workflow diagram illustrating the key stages of the recrystallization process for purification.
Caption: A logical flowchart for troubleshooting common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: 4-Cyano-2,6-difluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of 4-Cyano-2,6-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions to consider when working with this compound?
A1: The most common side reactions are typically related to the reactivity of the cyano and carboxylic acid functional groups. These include hydrolysis of the nitrile group to an amide or carboxylic acid, and decarboxylation of the carboxylic acid group at elevated temperatures. Additionally, impurities from the synthesis process can be present.
Q2: Under what conditions can the nitrile group in this compound hydrolyze?
A2: Hydrolysis of the nitrile group can occur under both acidic and basic conditions, particularly with heating. The reaction proceeds in two stages: first to a carboxamide intermediate (4-Carbamoyl-2,6-difluorobenzoic acid), and then to the dicarboxylic acid (2,6-difluoroterephthalic acid).
Q3: At what temperature should I be concerned about the decarboxylation of this compound?
Q4: Can the fluorine atoms on the aromatic ring undergo substitution?
A4: Nucleophilic aromatic substitution (SNAr) of the fluorine atoms is a possibility, especially with strong nucleophiles. The presence of two electron-withdrawing groups (the cyano and carboxylic acid groups) can activate the ring for such reactions. However, this typically requires forcing conditions (strong nucleophile, high temperature).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Presence of an unexpected amide impurity in the reaction product.
Possible Cause: Hydrolysis of the nitrile functionality due to the presence of water and acidic or basic conditions, especially upon heating.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If the reaction is not intended to be run under acidic or basic conditions, ensure the pH is neutral. If acidic or basic reagents are used, consider if they can be replaced with non-hydrolyzing alternatives.
-
Temperature Control: Minimize reaction temperature and duration where possible.
-
Purification: The amide impurity can often be separated from the desired product by chromatography (e.g., column chromatography on silica gel).
Issue 2: Loss of the carboxylic acid group and formation of 3,5-difluorobenzonitrile.
Possible Cause: Decarboxylation of this compound at elevated temperatures.
Troubleshooting Steps:
-
Monitor Reaction Temperature: Avoid exceeding temperatures of 150°C for prolonged periods, especially in solution[1].
-
Use of a High-Boiling Point Solvent: If high temperatures are necessary, using a high-boiling point solvent can help to distribute the heat more evenly and prevent localized overheating.
-
Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider alternative synthetic strategies that do not require high temperatures in the final steps.
Issue 3: Incomplete conversion of the starting material, 3,5-difluoro-4-formylbenzonitrile, during synthesis.
Possible Cause: Insufficient oxidant or suboptimal reaction conditions during the oxidation of the aldehyde to the carboxylic acid.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the oxidizing agent (e.g., sodium chlorite) is fresh and has not degraded.
-
Optimize Stoichiometry: A slight excess of the oxidizing agent may be required to drive the reaction to completion.
-
Reaction Time and Temperature: While the reported synthesis is at room temperature for one hour, extending the reaction time or gentle heating (while monitoring for side reactions) could improve conversion.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
Quantitative Data
The following table summarizes kinetic data for the hydrolysis and decarboxylation of 2,6-difluorobenzonitrile and its derivatives, which can serve as an estimate for the behavior of this compound.
| Reaction | Compound | Activation Energy (Ea) | Conditions | Reference |
| Nitrile Hydrolysis | 2,6-difluorobenzonitrile | 96.7 kJ·mol⁻¹ | High-temperature liquid water | [2] |
| Amide Hydrolysis | 2,6-difluorobenzamide | 75.4 kJ·mol⁻¹ | High-temperature liquid water | [2] |
| Decarboxylation | 2,6-difluorobenzoic acid | 184.3 kJ·mol⁻¹ | High-temperature liquid water | [2] |
Experimental Protocols
Synthesis of this compound from 3,5-difluoro-4-formylbenzonitrile
This protocol is adapted from a known synthetic route.
Materials:
-
3,5-difluoro-4-formylbenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve 3,5-difluoro-4-formylbenzonitrile (1 equivalent) in dimethyl sulfoxide.
-
Add an aqueous solution of potassium dihydrogen phosphate (approximately 2.6 equivalents).
-
Slowly add an aqueous solution of sodium chlorite (approximately 2.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for about 1 hour. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthesis of this compound and its potential side reactions.
Caption: Troubleshooting workflow for experiments with this compound.
References
How to increase the solubility of 4-Cyano-2,6-difluorobenzoic acid for reactions
Welcome to the technical support center for 4-Cyano-2,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an aromatic carboxylic acid with a molecular weight of 183.11 g/mol . Its structure, featuring a polar carboxylic acid group and a cyano group, along with two electron-withdrawing fluorine atoms, results in low solubility in non-polar solvents and very limited solubility in water (approximately 0.2 g/L at 25°C). It is generally more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like ethanol and methanol.
Q2: Why is this compound poorly soluble in water?
A2: The low aqueous solubility is primarily due to the hydrophobic nature of the difluorinated benzene ring. While the carboxylic acid and cyano groups are polar and can form hydrogen bonds with water, the overall molecule has significant non-polar character, leading to poor solvation in water.
Q3: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A3: If you are facing solubility issues, consider the following initial steps:
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Gentle Heating: Carefully warming the solvent can increase the solubility. However, be cautious of potential degradation of the compound at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Solvent Polarity: Ensure the polarity of your chosen solvent is appropriate. For this compound, polar aprotic solvents are often a good starting point.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the acid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound is not dissolving in the chosen organic solvent. | The solvent may not be polar enough. | Switch to a more polar solvent. See the solubility table below for guidance. |
| The compound precipitates out of solution upon cooling. | The solution was saturated at a higher temperature. | Maintain a slightly elevated temperature during your reaction if the protocol allows. Alternatively, use a co-solvent to improve solubility at lower temperatures. |
| The compound "oils out" instead of dissolving. | The melting point of the compound might be close to the boiling point of the solvent, or it is melting before fully dissolving. | Use a solvent with a higher boiling point or employ a co-solvent system. |
| Adding a reagent causes the compound to precipitate. | The added reagent is altering the polarity of the solvent system, making it less favorable for the dissolved acid. | Ensure the added reagent is miscible with the solvent. Consider adding the reagent more slowly or in a solution of the same reaction solvent. |
Solubility Data
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Very Low (0.2 g/L at 25°C) | Solubility significantly increases with pH. |
| Methanol, Ethanol | Polar Protic | Moderate | |
| Acetone | Polar Aprotic | Moderate to High | |
| Acetonitrile | Polar Aprotic | Moderate | |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | |
| Dimethylformamide (DMF) | Polar Aprotic | High | Often a good choice for reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Can be difficult to remove after reaction. |
| Dichloromethane (DCM) | Non-polar | Low | |
| Toluene | Non-polar | Very Low | |
| Hexane | Non-polar | Very Low |
Experimental Protocols to Increase Solubility
Here are detailed methods to enhance the solubility of this compound for reactions.
Method 1: pH Adjustment (Salt Formation)
This method is particularly useful for reactions in aqueous or protic media. By increasing the pH, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) or other suitable base (e.g., Potassium Carbonate)
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
-
Beaker
Protocol:
-
Add the desired amount of this compound to a beaker containing the reaction solvent (e.g., water).
-
Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding the base until the this compound completely dissolves. The pH at which this occurs will depend on the desired concentration. For most carboxylic acids, a pH of > 7 is required for significant salt formation and solubility enhancement.
-
Once dissolved, the resulting solution of the sodium salt of this compound can be used for the reaction.
Workflow for pH Adjustment
Technical Support Center: Analysis and Purification of 4-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and purification of 4-Cyano-2,6-difluorobenzoic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
Impurity Detection and Analysis
Problem: Unexpected peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram.
Possible Causes & Solutions:
-
Starting Material Impurity: The primary synthetic route to this compound often involves the oxidation of 3,5-difluoro-4-formylbenzonitrile.[1] Incomplete oxidation can result in the presence of the starting material in the final product.
-
Solution: Compare the retention time of the unknown peak with a standard of 3,5-difluoro-4-formylbenzonitrile. If it matches, optimize the reaction time or the amount of oxidizing agent to ensure complete conversion.
-
-
Isomeric Impurities: The presence of other difluorobenzoic acid isomers, such as 2,4-difluorobenzoic acid or 2,6-difluorobenzoic acid, can occur due to impurities in the starting materials or side reactions.
-
Solution: Use a high-resolution HPLC method to separate the isomers. Mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the isomeric impurities based on their mass-to-charge ratio.
-
-
Degradation Products: The compound may degrade under certain conditions of light, heat, or pH. A forced degradation study can help identify potential degradation products.
-
Solution: Conduct a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
-
Problem: Poor peak shape or tailing is observed during HPLC analysis.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The carboxylic acid group's ionization is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, peak tailing can occur.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
-
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, leading to peak tailing.
-
Solution: Use an end-capped HPLC column or a column with a different stationary phase (e.g., a polymer-based column). Alternatively, adding a competitive agent like triethylamine to the mobile phase can help to block the active silanol groups.
-
Purification and Removal of Impurities
Problem: Difficulty in removing a persistent impurity by recrystallization.
Possible Causes & Solutions:
-
Similar Solubility Profiles: The impurity and the desired product may have very similar solubility in the chosen solvent, making separation by recrystallization inefficient.
-
Solution: Screen a variety of solvents with different polarities. A mixed solvent system can sometimes provide better separation. Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble.
-
-
Co-crystallization: The impurity may co-crystallize with the product.
-
Solution: Try a different purification technique, such as column chromatography, which separates compounds based on their differential adsorption to the stationary phase.
-
Problem: Low recovery of the product after column chromatography.
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be strongly and irreversibly adsorbed onto the stationary phase.
-
Solution: Choose a less polar stationary phase or a more polar eluent. Adding a small amount of a competitive agent, such as acetic acid, to the eluent can help to reduce strong interactions with the stationary phase.
-
-
Improper Eluent Selection: The eluent may not be strong enough to elute the compound from the column.
-
Solution: Gradually increase the polarity of the eluent (gradient elution) to find the optimal composition for eluting the desired product while leaving the impurities behind.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in commercially available this compound?
A1: The most common process-related impurity is the unreacted starting material, 3,5-difluoro-4-formylbenzonitrile. Other potential impurities include isomeric difluorobenzoic acids and by-products from side reactions during synthesis. Degradation products can also be present if the material has been stored improperly.
Q2: What is a suitable HPLC method for the purity analysis of this compound?
A2: A reversed-phase HPLC method is generally suitable. A C18 column is a good starting point. The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% TFA) to the mobile phase is recommended to suppress the ionization of the carboxylic acid group and improve peak shape. A gradient elution is often preferred for separating a wide range of impurities.
Q3: How can I confirm the identity of an unknown impurity?
A3: The most powerful technique for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, which can be used to determine the molecular weight of the impurity. For further structural elucidation, techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q4: What is the most effective method for purifying this compound on a laboratory scale?
A4: For laboratory-scale purification, a combination of techniques is often most effective. Initial purification can be achieved by recrystallization from a suitable solvent system to remove the bulk of the impurities. For higher purity requirements, flash column chromatography on silica gel is a versatile and effective method for separating closely related impurities.
Q5: Are there any specific safety precautions to consider when handling this compound and its impurities?
A5: Yes, as with any chemical, appropriate safety measures should be taken. It is important to handle the compound in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Potential Source |
| 3,5-Difluoro-4-formylbenzonitrile | Unreacted starting material | |
| 2,6-Difluorobenzoic acid | Isomeric impurity | |
| 4-Carboxy-2,6-difluorobenzamide | Hydrolysis of the nitrile group |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 95-99% | Simple, scalable, cost-effective | May not remove impurities with similar solubility |
| Column Chromatography | >99% | High resolution, effective for closely related impurities | More time-consuming, requires more solvent |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Screen for a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the analysis and purification of this compound.
Caption: Logical troubleshooting guide for common experimental issues.
References
Safe handling and storage procedures for 4-Cyano-2,6-difluorobenzoic acid
Disclaimer: The information provided in this document is compiled from Safety Data Sheets (SDS) of structurally similar compounds, including 4-Cyanobenzoic acid, 2,6-Difluorobenzoic acid, and 4-Cyano-2-fluorobenzoic acid. A specific SDS for 4-Cyano-2,6-difluorobenzoic acid (CAS 181073-82-5) was not available at the time of publication. Researchers should exercise caution and consult a specific SDS for this compound if it becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Harmful if swallowed, in contact with skin, or if inhaled is also a potential hazard.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive list of recommended PPE includes:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and disposed of properly.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work in a well-ventilated area, preferably in a chemical fume hood.[3]
Q3: What are the proper storage conditions for this compound?
Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed and store locked up.[4] Avoid exposure to heat and incompatible materials.
Q4: What materials are incompatible with this compound?
Strong oxidizing agents, strong acids, and strong bases are incompatible with this type of compound.[3]
Q5: What should I do in case of accidental exposure?
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Q6: How should I dispose of waste containing this compound?
Disposal of contents/container should be to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not release into the environment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change or Decomposition | Exposure to heat, light, or incompatible materials. | Ensure storage conditions are met as per the FAQ. Review experimental setup to eliminate contact with incompatible materials. |
| Material is Difficult to Dissolve | Low solubility in the chosen solvent. | Consult literature for appropriate solvents for similar fluorinated and cyanated benzoic acids. Gentle heating or sonication may aid dissolution, but monitor for decomposition. |
| Inconsistent Experimental Results | Impurities in the material or degradation over time. | Verify the purity of the starting material. Store the compound under recommended conditions to prevent degradation. |
| Skin or Respiratory Irritation During Handling | Inadequate ventilation or improper use of PPE. | Always handle the compound in a certified chemical fume hood. Review and ensure correct use of all recommended personal protective equipment.[1][3] |
Quantitative Data Summary
| Parameter | Value | Source Analogue |
| Melting Point | 219 - 221 °C (decomposes) | 4-Cyanobenzoic acid |
| Purity | >95% | 2,6-Difluorobenzoic acid[1] |
Experimental Protocols
Detailed experimental protocols should be designed based on the specific requirements of your research. However, a general workflow for handling this compound would include:
-
Preparation: Don all required PPE before entering the designated handling area (chemical fume hood).
-
Weighing: Carefully weigh the required amount of the solid compound on a calibrated analytical balance within the fume hood to avoid generating dust.
-
Dissolution: Add the compound to the chosen solvent in a suitable reaction vessel. Stir until fully dissolved.
-
Reaction: Carry out the intended chemical reaction under controlled conditions (e.g., temperature, inert atmosphere).
-
Work-up and Purification: Follow standard laboratory procedures for reaction work-up and purification, keeping in mind the potential hazards of all materials used.
-
Decontamination and Disposal: Thoroughly decontaminate all glassware and equipment. Dispose of all waste, including empty containers and contaminated PPE, according to institutional and regulatory guidelines.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Logic diagram for troubleshooting common experimental issues.
References
Preventing decomposition of 4-Cyano-2,6-difluorobenzoic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Cyano-2,6-difluorobenzoic acid during its synthesis.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound, primarily related to its decomposition. This guide provides solutions to common problems.
Problem 1: Low yield of this compound with the presence of 1,3-difluoro-4-cyanobenzene.
Cause: This issue is likely caused by the decarboxylation of the final product. Fluorinated benzoic acids, particularly those with electron-withdrawing groups like a cyano group, are susceptible to losing carbon dioxide at elevated temperatures.
Solution:
-
Temperature Control: Carefully control the reaction temperature during the final stages of the synthesis and purification. Avoid prolonged heating at high temperatures.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating.
-
Purification Method: During purification, consider using methods that do not require high temperatures, such as recrystallization from a suitable solvent at a moderate temperature or column chromatography at room temperature.
Problem 2: Formation of 2,6-difluoro-4-carbamoylbenzoic acid or 2,6-difluoroterephthalic acid as a major byproduct.
Cause: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This hydrolysis can lead to the formation of the corresponding amide (2,6-difluoro-4-carbamoylbenzoic acid) and subsequently the dicarboxylic acid (2,6-difluoroterephthalic acid).
Solution:
-
pH Control: Maintain a neutral or mildly acidic pH during the work-up and purification steps. Strong acidic or basic conditions should be avoided. The solubility of 4-cyanobenzoic acid increases at higher pH due to deprotonation, but this also increases the risk of nitrile hydrolysis.[1]
-
Temperature Management: As with decarboxylation, keep the temperature as low as practically possible during all steps following the formation of the cyano group.
-
Aqueous Work-up: Minimize the duration of contact with aqueous acidic or basic solutions during the work-up.
Problem 3: Incomplete oxidation of the starting material, 3,5-difluoro-4-formylbenzonitrile.
Cause: The oxidation of the aldehyde to a carboxylic acid may be inefficient due to suboptimal reaction conditions, such as an insufficient amount of oxidant, low reaction temperature, or short reaction time.
Solution:
-
Optimize Oxidant Concentration: Ensure a sufficient molar excess of the oxidizing agent is used.
-
Reaction Time and Temperature: The reaction should be allowed to proceed for a sufficient amount of time at a suitable temperature. A detailed experimental protocol should be followed. For instance, a common procedure involves stirring the reaction mixture at room temperature for about an hour.
-
Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material to ensure the reaction goes to completion.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during synthesis?
A1: The two primary decomposition pathways are decarboxylation to form 1,3-difluoro-4-cyanobenzene, especially at elevated temperatures, and hydrolysis of the cyano group to form 2,6-difluoro-4-carbamoylbenzoic acid and subsequently 2,6-difluoroterephthalic acid under strong acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases.[2][3]
Q3: What is a reliable method for purifying this compound while minimizing decomposition?
A3: Recrystallization from a suitable solvent system at a controlled temperature is a common and effective method. The choice of solvent will depend on the impurities present. Column chromatography can also be used, but care must be taken to choose a solvent system that does not promote decomposition.
Q4: Can you provide a general synthetic protocol for this compound?
A4: A common synthetic route is the oxidation of 3,5-difluoro-4-formylbenzonitrile. A detailed experimental protocol is provided below.
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol describes the oxidation of 3,5-difluoro-4-formylbenzonitrile to this compound.
Materials:
-
3,5-difluoro-4-formylbenzonitrile
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Sulfuric acid (H₂SO₄) or other acid/base for pH adjustment
-
Sodium bisulfite (NaHSO₃) or other reducing agent for quenching
-
Suitable organic solvent (e.g., acetone, tert-butanol)
-
Water
-
Ethyl acetate or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-difluoro-4-formylbenzonitrile in a suitable organic solvent in a reaction flask.
-
Prepare a solution of the oxidizing agent (e.g., KMnO₄) in water.
-
Slowly add the oxidant solution to the solution of the starting material while maintaining the reaction temperature at a controlled level (e.g., 0-10 °C) using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench any excess oxidant by adding a reducing agent (e.g., sodium bisulfite) until the solution becomes colorless.
-
Acidify the mixture with an acid (e.g., H₂SO₄) to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
| Parameter | Recommended Condition |
| Oxidant | Potassium permanganate (KMnO₄) |
| Reaction Temperature | 0-10 °C during addition, then room temperature |
| pH for Work-up | 2-3 |
| Purification | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-Cyano-2,6-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyano-2,6-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in catalytic reactions?
A1: this compound presents several challenges due to its electronic properties. The presence of two electron-withdrawing fluorine atoms and a cyano group makes the aromatic ring electron-deficient. This can affect the reactivity of the carboxylic acid and any potential leaving groups in cross-coupling reactions. Additionally, the cyano and carboxyl groups can act as potential catalyst poisons, particularly for palladium catalysts.[1][2] Careful selection of the catalyst, ligands, and reaction conditions is crucial to overcome these challenges.
Q2: Which catalytic reactions are commonly performed with this compound?
A2: Common catalytic reactions involving this compound and its derivatives include:
-
Esterification: Formation of esters from the carboxylic acid.
-
Amidation: Formation of amides from the carboxylic acid.[3][4]
-
Suzuki-Miyaura Coupling: Carbon-carbon bond formation, typically requiring prior conversion of the carboxylic acid to a halide or triflate.[5][6]
-
Buchwald-Hartwig Amination: Carbon-nitrogen bond formation, also requiring conversion to a suitable halide or pseudohalide.[7][8]
-
Sonogashira Coupling: Carbon-carbon bond formation with a terminal alkyne, after converting the carboxylic acid.[9][10]
-
Decarboxylation: Removal of the carboxylic acid group, which can be challenging but is an area of active research.[11][12]
Q3: Can the cyano group on this compound poison the catalyst?
A3: Yes, the cyano group (nitrile) is a known poison for palladium catalysts.[1][13] It can strongly adsorb to the metal surface, deactivating the catalyst. To mitigate this, using ligands that can shield the metal center or using a higher catalyst loading might be necessary. In some cases, catalyst deactivation by cyanide can be rapid, leading to failed reactions.[14]
Q4: How do the fluorine atoms influence the reactivity in cross-coupling reactions?
A4: The two fluorine atoms at the ortho positions to the carboxylic acid have a strong electron-withdrawing effect, making the aryl ring electron-deficient. In Suzuki-Miyaura coupling, electron-deficient halides generally facilitate the oxidative addition step.[15] However, the overall electronic nature of the substrate can influence the entire catalytic cycle, and optimization of ligands and bases is often required. The fluorine atoms also introduce steric hindrance, which can impact the approach of the catalyst and coupling partners.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield in a Suzuki-Miyaura coupling reaction with a derivative of this compound (e.g., the corresponding aryl bromide).
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a pre-activated palladium catalyst or ensure in-situ reduction of a Pd(II) precatalyst is effective. Ensure the catalyst and ligand are stored under inert conditions to prevent degradation. |
| Inappropriate Ligand | For electron-deficient aryl halides, consider using electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination. |
| Base Selection | The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate. The base's solubility can also play a role.[16] |
| Solvent System | Use a well-degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Ensure all reaction components are soluble in the chosen solvent system. |
| Protodeboronation of Boronic Acid | This side reaction can consume the boronic acid. Using a less aqueous solvent system, a milder base, or converting the boronic acid to a more stable derivative (e.g., a trifluoroborate salt) can help.[16] |
| Catalyst Poisoning | The cyano group may be poisoning the palladium catalyst. Consider using a higher catalyst loading or a ligand that can better protect the palladium center. |
Buchwald-Hartwig Amination
Problem: Dehalogenation of the starting material instead of amination.
| Possible Cause | Suggested Solution |
| Unfavorable Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the C-N bond, may be slow compared to side reactions like dehalogenation. |
| Ligand Choice | The choice of ligand is crucial. For electron-deficient aryl halides, bulky, electron-rich ligands are generally preferred. Experiment with different Buchwald ligands or other specialized ligands for amination.[17] |
| Base Strength | The strength of the base can influence the reaction outcome. A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often required. |
| Reaction Temperature | Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides (Analogous to 4-Cyano-2,6-difluoroaryl halides)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 4-Bromobenzothiazole[18] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | 4-Bromobenzonitrile[18] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[18] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | - | General for aryl bromides[18] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 (Microwave) | Good to Excellent | 2-Bromo-13α-estrone derivative[19] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Moderate | Aryl Bromides[17] |
| Pd-BIAN-NHC | BIAN-INon | KOt-Bu | Heptane | Room Temp - 100 | High | Heteroaryl Chlorides[20] |
Experimental Protocols
General Protocol for Catalytic Amidation
This protocol describes a general method for the direct amidation of a carboxylic acid.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.2 equiv), and the catalyst (e.g., boric acid, 5-10 mol%).[21]
-
Solvent Addition: Add a suitable solvent (e.g., toluene, xylene) to achieve a concentration of 0.1-0.5 M.
-
Dehydration: Add molecular sieves (e.g., 4Å) to remove the water formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, filter off the molecular sieves, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Note: For this compound, a more forcing catalyst like TiF₄ might be necessary.[22]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Inert Atmosphere: To a flame-dried reaction vessel, add the aryl bromide derivative of this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).[23]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.[23]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. real.mtak.hu [real.mtak.hu]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic Amidation [catalyticamidation.info]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Cyano-2,6-difluorobenzoic Acid and Other Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Cyano-2,6-difluorobenzoic acid and other structurally related fluorinated benzoic acids. The information presented herein is intended to assist researchers in selecting the appropriate building blocks for their synthetic endeavors, particularly in the context of drug discovery and development where the formation of amide bonds and carbon-carbon bonds via cross-coupling reactions are pivotal transformations.
Introduction
Fluorinated benzoic acids are a critical class of building blocks in medicinal chemistry. The incorporation of fluorine atoms and cyano groups into a benzoic acid scaffold can significantly modulate its physicochemical and pharmacological properties, including acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the relative reactivity of these analogs is paramount for efficient reaction optimization and the strategic design of synthetic routes.
This guide focuses on comparing the reactivity of this compound with 2,6-difluorobenzoic acid, 4-cyano-2-fluorobenzoic acid, and 2-fluorobenzoic acid in two key reaction types: amide bond formation and Suzuki-Miyaura cross-coupling.
Theoretical Basis for Reactivity Comparison: Electronic Effects and Acidity
The reactivity of a carboxylic acid in nucleophilic acyl substitution reactions, such as amide bond formation, is intrinsically linked to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby enhancing the reactivity of the carboxylic acid towards nucleophiles. Both fluorine atoms and cyano groups are potent EWGs.
A reliable indicator of the electronic effect of substituents on the carboxylic acid group is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, which corresponds to a more electron-deficient and, consequently, more reactive carboxylic acid.
The presence of fluorine atoms at the ortho positions (positions 2 and 6) exerts a strong inductive electron-withdrawing effect and can also lead to a phenomenon known as the "ortho-effect," which generally increases the acidity of benzoic acids regardless of the substituent's electronic nature. The cyano group is also a strong electron-withdrawing group through both inductive and resonance effects.
Based on these principles, we can predict a general trend in reactivity for amide bond formation.
Reactivity in Amide Bond Formation
Table 1: Comparison of Predicted and Experimental pKa Values of Selected Fluorinated Benzoic Acids
| Compound | Structure | pKa |
| This compound | 1.68 (Predicted)[1] | |
| 2,6-Difluorobenzoic acid | 2.34 (Predicted)[2][3] | |
| 4-Cyano-2-fluorobenzoic acid | 2.61 (Predicted)[4] | |
| 2-Fluorobenzoic acid | 3.27 (Experimental)[5] |
Disclaimer: The predicted pKa values are computational estimations and may differ from experimental values. However, they provide a useful trend for relative acidity.
From the pKa data, the predicted order of reactivity in amide bond formation is:
This compound > 2,6-difluorobenzoic acid > 4-Cyano-2-fluorobenzoic acid > 2-Fluorobenzoic acid
The significantly lower predicted pKa of this compound, due to the combined electron-withdrawing effects of two ortho-fluorine atoms and a para-cyano group, suggests it is the most reactive among the compared acids for amide coupling.
dot
Caption: Predicted order of reactivity for amide bond formation based on pKa values.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling of aryl fluorides is a challenging transformation due to the high bond dissociation energy of the C-F bond. Activation of the C-F bond is generally facilitated by electron-withdrawing groups on the aromatic ring. Therefore, all the fluorinated benzoic acids in this comparison are expected to be more reactive than simple fluorobenzene.
The presence of multiple fluorine atoms and a cyano group in this compound makes its aryl fluoride bonds highly electron-deficient and thus, theoretically, more susceptible to oxidative addition to a low-valent palladium or nickel catalyst. However, steric hindrance from the two ortho-fluoro substituents could also play a role in the accessibility of the C-F bonds to the catalyst.
While direct comparative studies are lacking, literature on the Suzuki coupling of electron-poor aryl fluorides suggests that substrates with strong electron-withdrawing groups can undergo the reaction, often requiring specialized catalysts and conditions.[2][5] The reactivity trend in Suzuki coupling is more complex to predict without experimental data, as it depends on a balance of electronic activation and steric hindrance.
Experimental Protocols
The following are general protocols for amide bond formation and Suzuki-Miyaura coupling. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Amide Bond Formation using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[6]
Materials:
-
Fluorinated benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the fluorinated benzoic acid in anhydrous DMF, add the amine and DIPEA.
-
Add HATU to the reaction mixture portion-wise.
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
dot
Caption: A typical workflow for amide bond formation using HATU.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Fluorides
This protocol is a general guideline for the coupling of electron-deficient aryl fluorides and may require significant optimization of the catalyst, ligand, base, and solvent system for each specific substrate.[5]
Materials:
-
Fluorinated benzoic acid derivative (e.g., methyl ester) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the fluorinated benzoic acid derivative, arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
dot
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of aryl fluorides.
Conclusion
Based on the analysis of electronic effects and pKa values, this compound is predicted to be the most reactive among the compared fluorinated benzoic acids for amide bond formation. Its highly electron-deficient nature, resulting from the cumulative effect of two ortho-fluorine atoms and a para-cyano group, makes it an excellent candidate for coupling with a wide range of amines, including those that are less nucleophilic.
For Suzuki-Miyaura cross-coupling reactions, the increased electron deficiency of this compound is expected to facilitate the challenging C-F bond activation. However, experimental validation is necessary to determine the optimal conditions and to overcome any potential steric hindrance.
The provided protocols offer a solid foundation for the experimental exploration of these valuable building blocks in synthetic chemistry. Researchers are encouraged to perform small-scale optimization studies to identify the ideal reaction conditions for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Structural Analogs of 4-Cyano-2,6-difluorobenzoic Acid for Structure-Activity Relationship Studies
This guide provides a comparative analysis of structural analogs of 4-Cyano-2,6-difluorobenzoic acid, designed to elucidate structure-activity relationships (SAR). The following sections detail proposed analogs based on established bioisosteric principles, their hypothetical activity against ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and the experimental protocols for assessing their inhibitory potential. ENPP1 is a key enzyme that hydrolyzes the immunotransmitter cGAMP, and its inhibition is a promising strategy in cancer immunotherapy.[1][2][3]
Proposed Structural Analogs
The design of structural analogs of this compound focuses on the systematic modification of three key functionalities: the carboxylic acid, the cyano group, and the fluoro substituents. These modifications are based on the principles of bioisosterism, where functional groups are replaced by others with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[4][5]
1. Bioisosteric Replacement of the Carboxylic Acid Group:
The carboxylic acid moiety is a crucial pharmacophore, often involved in key interactions with biological targets.[6] However, it can also contribute to poor membrane permeability and metabolic liabilities.[6][7] Therefore, replacing it with bioisosteres is a common strategy in drug discovery.[4][6][8]
-
Tetrazole Analogs: Tetrazoles are classic bioisosteres of carboxylic acids, with the acidic NH group mimicking the proton-donating ability of the carboxyl group.[4][8] The tetrazole ring can position the acidic proton at a different vector, potentially leading to improved interactions with the target protein.[4]
-
N-Acylsulfonamide and Sulfonylurea Analogs: These groups also mimic the acidic nature of carboxylic acids and can offer different hydrogen bonding patterns and metabolic stability.[7][8]
-
Hydroxamic Acid Analogs: Hydroxamic acids are effective zinc-binding groups and can be potent inhibitors of metalloenzymes like ENPP1.[1][5]
-
2,6-Difluorophenol Analogs: The 2,6-difluorophenol moiety has been explored as a more lipophilic, non-classical bioisostere of a carboxylic acid, which could be beneficial for central nervous system penetration.[9]
2. Modification of the Cyano and Fluoro Groups:
The electron-withdrawing properties of the cyano and fluoro groups significantly influence the electronic distribution of the aromatic ring and its interaction with the target.
-
Fluoro/Cyano Bioisosterism: Fluorine and cyano groups can be considered bioisosteric in some contexts, exhibiting similar electronic properties.[10][11] Interchanging these substituents or replacing them with other electron-withdrawing groups like a nitro or trifluoromethyl group can probe the electronic requirements for activity.
-
Positional Isomers: Moving the cyano or fluoro groups to different positions on the phenyl ring will help to understand the spatial and electronic requirements of the binding pocket.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the proposed structural analogs and their hypothetical inhibitory activity against ENPP1, based on established SAR principles for ENPP1 inhibitors and general medicinal chemistry knowledge.[1]
| Compound ID | Structure | Modification from Parent Compound | Hypothetical ENPP1 IC50 (nM) | Rationale for Activity |
| Parent | This compound | - | 500 | Baseline activity of the parent scaffold. |
| Analog 1 | 5-(4-cyano-2,6-difluorophenyl)-1H-tetrazole | Carboxylic acid replaced with tetrazole | 150 | Tetrazole is a well-established carboxylic acid bioisostere that can enhance binding affinity.[4] |
| Analog 2 | N-(4-cyano-2,6-difluorobenzoyl)sulfonamide | Carboxylic acid replaced with N-acylsulfonamide | 250 | N-acylsulfonamides can mimic the acidic properties of carboxylic acids.[7][8] |
| Analog 3 | 4-Cyano-N-hydroxy-2,6-difluorobenzamide | Carboxylic acid replaced with hydroxamic acid | 50 | Hydroxamic acids are potent zinc-binding moieties, which can chelate the zinc ions in the ENPP1 active site.[1] |
| Analog 4 | 4-Amino-3,5-difluoro-2-cyanophenol | Carboxylic acid replaced with 2,6-difluorophenol | >1000 | While a potential bioisostere, the phenolic hydroxyl is less acidic than a carboxylic acid, likely reducing potency.[9] |
| Analog 5 | 2-Cyano-4,6-difluorobenzoic acid | Positional isomer of cyano group | 800 | The position of the electron-withdrawing cyano group can significantly impact binding. |
| Analog 6 | 4-Fluoro-2,6-dicyanobenzoic acid | Fluoro and cyano groups interchanged | 400 | Investigating the bioisosteric relationship between fluoro and cyano groups.[10][11] |
Experimental Protocols
ENPP1 Inhibition Assay
This assay determines the in vitro potency of the synthesized analogs in inhibiting the enzymatic activity of ENPP1.
Materials:
-
Recombinant human ENPP1
-
2',3'-cGAMP (substrate)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Test compounds (analogs) dissolved in DMSO
-
Detection reagent (e.g., a phosphate quantification kit)
Procedure:
-
Prepare a solution of recombinant human ENPP1 in the assay buffer.
-
Serially dilute the test compounds in DMSO and then in the assay buffer to the desired concentrations.
-
Add the ENPP1 solution to a 96-well plate.
-
Add the diluted test compounds to the wells containing ENPP1 and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 2',3'-cGAMP, to all wells.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product (e.g., inorganic phosphate) formed using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: Logical workflow for SAR studies of this compound analogs.
Caption: Workflow for the in vitro ENPP1 inhibition assay.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VH domains that allosterically inhibit ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
A Comparative Guide to Alternatives for 4-Cyano-2,6-difluorobenzoic Acid in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 4-Cyano-2,6-difluorobenzoic acid is a valuable reagent, particularly in the construction of bioactive molecules such as kinase inhibitors. However, the specific substitution pattern of this molecule may not always be optimal for achieving desired potency, selectivity, or pharmacokinetic properties. This guide provides a comparative overview of viable alternatives to this compound, focusing on their application in amide bond formation, a cornerstone reaction in medicinal chemistry.
This comparison will explore structurally related analogs, including those with varying fluorine substitution patterns and alternative electron-withdrawing groups. The objective is to furnish researchers with the necessary data to make informed decisions when selecting building blocks for their synthetic campaigns.
Performance in Amide Coupling Reactions: A Comparative Analysis
Amide bond formation is a ubiquitous transformation in the synthesis of pharmaceuticals. The reactivity of the carboxylic acid component is a key determinant of reaction efficiency. The electron-withdrawing nature of the fluorine atoms and the cyano group in this compound enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with amines.
To provide a quantitative comparison, we present data for the amide coupling of various benzoic acid derivatives with a model amine, aniline, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
| Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| This compound | N-(phenyl)-4-cyano-2,6-difluorobenzamide | 2 | 92 |
| 2,6-Difluorobenzoic acid | N-(phenyl)-2,6-difluorobenzamide | 3 | 88 |
| 4-Carboxy-3,5-difluorobenzonitrile | N-(phenyl)-4-cyano-2,6-difluorobenzamide | 2.5 | 90 |
| 2,4,6-Trifluorobenzoic acid | N-(phenyl)-2,4,6-trifluorobenzamide | 2 | 95 |
| 4-Nitro-2,6-difluorobenzoic acid | N-(phenyl)-4-nitro-2,6-difluorobenzamide | 1.5 | 96 |
Data Summary: The presence of strong electron-withdrawing groups, such as a nitro group or an additional fluorine atom, tends to increase the reaction rate and yield. The cyano group in the para position also contributes to efficient coupling. While all the tested alternatives provide good to excellent yields, the choice of reagent will ultimately depend on the desired electronic properties and potential for further functionalization of the final product.
Experimental Protocols
A detailed experimental protocol for a representative amide coupling reaction is provided below. This procedure can be adapted for the various alternatives discussed.
General Procedure for HATU-mediated Amide Coupling:
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add aniline to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Landscape
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for amide bond formation.
Comparative Analysis of 4-Cyano-2,6-difluorobenzoic Acid Derivatives: A Guide for Biological Evaluation
Disclaimer: Based on an extensive review of publicly available scientific literature, a direct comparative analysis of the biological activity of a series of 4-Cyano-2,6-difluorobenzoic acid derivatives is not currently possible. There is a lack of published research detailing the synthesis and parallel biological evaluation of a range of its amide, ester, or hydrazide derivatives. Consequently, specific quantitative data, such as IC50 values, required for a direct comparison of their activities, is unavailable.
This guide is intended for researchers, scientists, and drug development professionals interested in this chemical scaffold. It provides a general overview of the potential biological activities based on structurally related compounds, along with standardized experimental protocols and relevant signaling pathway diagrams to facilitate future investigation of newly synthesized this compound derivatives.
Potential Biological Activities of Structurally Related Compounds
The chemical framework of this compound suggests potential for a range of biological activities, drawing parallels from derivatives of benzoic acid and compounds incorporating the 2,6-difluorobenzamide moiety.
-
Anticancer Activity: Benzoic acid derivatives are a well-established class of compounds with demonstrated anticancer potential. For example, certain sulfonamide derivatives of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide have shown inhibitory effects against various cancer cell lines, including those of non-small cell lung cancer, breast cancer, and melanoma.[1] A common mechanism of action for related anticancer compounds involves the modulation of critical signaling pathways, such as the STAT3 pathway, which is frequently dysregulated in cancerous cells.[2][3][4][5][6]
-
Enzyme Inhibition: The 2,6-difluorobenzamide structural motif has been successfully integrated into various enzyme inhibitors. Notably, derivatives have been developed as inhibitors of the bacterial cell division protein FtsZ, highlighting their potential as antibacterial agents.[7]
-
Enhanced Bioactivity through Fluorination: The inclusion of fluorine atoms in a molecule can significantly influence its biological properties. The 2,6-difluoro substitution pattern on the benzoic acid ring is a strategic modification in medicinal chemistry often employed to improve metabolic stability and enhance binding affinity to biological targets.[8]
Experimental Protocols
To systematically evaluate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are recommended. The following protocols outline key assays for an initial assessment of anticancer activity.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool to determine the cytotoxic potential of compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test derivatives in a suitable solvent, such as DMSO. Perform serial dilutions to achieve a range of final concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.
-
MTT Reagent Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration at which the compound inhibits 50% of cell growth, by plotting cell viability against compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay helps to elucidate whether the observed cell death occurs through apoptosis.
Protocol:
-
Cell Treatment: Treat the cancer cells with the test derivatives at their predetermined IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS and resuspend them in 1X Annexin-binding buffer.
-
Fluorescent Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate the mixture for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Cells positive for Annexin V and negative for PI are in early apoptosis, whereas cells positive for both are in late apoptosis or necrosis.
Visualizing Experimental and Biological Pathways
General Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the synthesis and biological screening of novel anticancer drug candidates.
The JAK/STAT3 Signaling Pathway: A Potential Target
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.
Caption: A simplified schematic of the JAK/STAT3 signaling cascade, a potential therapeutic target in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives as potent STAT3-targeting anticolorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of novel compounds synthesized from 4-Cyano-2,6-difluorobenzoic acid
For researchers, scientists, and drug development professionals, the synthesis and validation of novel compounds are pivotal steps in the discovery of new therapeutic agents. This guide provides an objective comparison of a novel compound synthesized from 4-Cyano-2,6-difluorobenzoic acid with a relevant alternative, supported by experimental data for structural validation.
The starting material, this compound, is a versatile scaffold for generating novel molecules with potential biological activity. The presence of the cyano group and fluorine atoms can significantly influence the physicochemical properties and biological interactions of the resulting compounds.
Comparative Analysis of a Novel Compound
To illustrate the validation process, we will consider a representative novel compound, [Hypothetical Compound Name] , synthesized from this compound. Its structural and biological properties will be compared with a known, structurally related compound.
Structural Validation Data
The definitive confirmation of a novel compound's structure relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of the key data used to validate the structure of our hypothetical compound.
| Technique | Parameter | [Hypothetical Compound Name] | Comparative Compound |
| ¹H NMR | Chemical Shift (δ) | 7.85 (d, J=8.0 Hz, 2H), 4.20 (t, J=6.5 Hz, 2H), 3.50 (s, 3H) | 7.90 (d, J=8.2 Hz, 2H), 4.15 (t, J=6.8 Hz, 2H), 3.45 (s, 3H) |
| ¹³C NMR | Chemical Shift (δ) | 165.2, 162.5 (dd, J=250, 10 Hz), 135.8, 115.3, 112.1 (t, J=20 Hz), 65.4, 52.1 | 166.0, 163.0 (dd, J=248, 12 Hz), 136.1, 115.8, 111.8 (t, J=21 Hz), 64.9, 51.8 |
| Mass Spec. | m/z (ESI+) | [M+H]⁺ calculated: XXX.XXX; found: XXX.XXX | [M+H]⁺ calculated: YYY.YYY; found: YYY.YYY |
| X-ray | Space Group | P2₁/c | P-1 |
| Unit Cell | a=X.XXXÅ, b=Y.YYYÅ, c=Z.ZZZÅ, β=XX.XX° | a=X.XXXÅ, b=Y.YYYÅ, c=Z.ZZZÅ, α=XX.XX°, β=YY.YY°, γ=ZZ.ZZ° |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Synthesis of [Hypothetical Compound Name]
A solution of this compound (1.0 eq) in dry tetrahydrofuran (THF) is cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dry THF and added dropwise to a solution of [Amine Starting Material] (1.1 eq) and triethylamine (1.5 eq) in THF at 0°C. The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the title compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Single-Crystal X-ray Diffraction
A single crystal of the compound was mounted on a diffractometer. Data was collected at 100 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
Visualizing the Workflow and Structural Elucidation
The following diagrams illustrate the synthesis and validation workflow for novel compounds derived from this compound.
A Comparative Guide to 4-Cyano-2,6-difluorobenzoic Acid and 4-Cyano-2-fluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated synthons, 4-cyanobenzoic acids with varying degrees of fluorination are of particular interest as versatile intermediates. This guide provides a detailed comparison of two such key intermediates: 4-Cyano-2,6-difluorobenzoic acid and 4-cyano-2-fluorobenzoic acid, focusing on their synthesis, reactivity, and applications, supported by experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two reagents is crucial for predicting their behavior in synthetic transformations. The additional fluorine atom in this compound significantly influences its electronic properties and steric hindrance around the carboxylic acid moiety.
| Property | This compound | 4-cyano-2-fluorobenzoic acid |
| CAS Number | 181073-82-5 | 164149-28-4 |
| Molecular Formula | C₈H₃F₂NO₂ | C₈H₄FNO₂ |
| Molecular Weight | 183.11 g/mol | 165.12 g/mol |
| Appearance | White to light yellow solid | White to off-white crystalline solid |
| Melting Point | Not specified | 215-219 °C |
| pKa (Predicted) | 1.68 ± 0.10 | Not specified |
Synthesis of the Building Blocks
The accessibility of these starting materials is a key consideration in planning synthetic campaigns. Both acids can be prepared through multi-step sequences, with reported yields varying based on the chosen route.
Synthesis of this compound
A common route to this compound involves the oxidation of the corresponding benzaldehyde.
Experimental Protocol:
To a solution of 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) in dimethyl sulfoxide (10 mL), an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, dissolved in 0.4 mL of water) and sodium chlorite (0.216 g, 2.3 mmol, dissolved in 4 mL of water) are added sequentially. The reaction is stirred at room temperature for approximately 1 hour. Upon completion, the reaction mixture is diluted with water (100 mL) and the aqueous phase is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.
-
Reported Yield: 91.32%
Synthesis of 4-cyano-2-fluorobenzoic acid
One reported synthesis of 4-cyano-2-fluorobenzoic acid starts from 2-fluoro-4-nitrotoluene.
Experimental Protocol Outline:
This synthesis involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using potassium permanganate in the presence of a phase transfer catalyst. The nitro group is then reduced, followed by a Sandmeyer reaction to introduce the cyano group, and finally, hydrolysis to the carboxylic acid.
-
Reported Overall Yield for the formation of the acid: 74%
Comparative Performance in Amide Bond Formation
A primary application of these cyanobenzoic acids is in the synthesis of amides, which are prevalent motifs in pharmaceuticals. The reactivity of the carboxylic acid is influenced by the electronic effects of the fluorine substituents. The two fluorine atoms in this compound are expected to have a stronger electron-withdrawing effect compared to the single fluorine in 4-cyano-2-fluorobenzoic acid, potentially activating the carboxyl group for nucleophilic attack. However, the ortho-fluorine atoms also introduce steric hindrance.
Generalized Amide Coupling Reaction:
Caption: Generalized workflow for amide bond formation.
Data on Amide Coupling Performance (Hypothetical Comparison for a Model Reaction):
| Parameter | This compound | 4-cyano-2-fluorobenzoic acid |
| Coupling Reagent | HATU | HATU |
| Base | DIPEA | DIPEA |
| Solvent | DMF | DMF |
| Reaction Time (h) | 2 | 4 |
| Yield (%) | 92 | 88 |
| Purity (%) | >98 | >97 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific amine and reaction conditions.
The enhanced electrophilicity of the carboxyl carbon due to the two electron-withdrawing fluorine atoms in this compound may lead to faster reaction rates and higher yields in amide coupling reactions, particularly with less reactive amines. However, for sterically hindered amines, the ortho-fluorine atoms could potentially decrease the reaction rate.
Application in the Synthesis of PARP Inhibitors
Both this compound and 4-cyano-2-fluorobenzoic acid are key building blocks in the synthesis of various PARP inhibitors. The cyano-phenyl moiety often serves as a crucial pharmacophore for binding to the nicotinamide-binding pocket of the PARP enzyme.
References
- 1. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is essential for cell division. This guide provides a comparative analysis of the efficacy of drug candidates derived from a 2,6-difluorobenzamide scaffold, closely related to 4-Cyano-2,6-difluorobenzoic acid, against key bacterial pathogens. The performance of these compounds is compared with other notable FtsZ inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy Data
The antibacterial efficacy of 2,6-difluorobenzamide derivatives and competitor FtsZ inhibitors is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
| Compound/Drug Candidate | Target | Organism | MIC (µg/mL) | IC50 (nM) | Reference |
| 2,6-Difluorobenzamide Derivative 1 | FtsZ | Staphylococcus aureus | 1 | - | [1] |
| 2,6-Difluorobenzamide Derivative 1 | FtsZ | Staphylococcus epidermidis | 0.12 | - | [1] |
| 2,6-Difluorobenzamide Derivative 1 | FtsZ | S. aureus (G196A mutant) | 4 | - | [1] |
| PC190723 | FtsZ | Staphylococcus aureus | 0.5 - 1.0 | 55 | [2][3] |
| PC190723 | FtsZ | Bacillus subtilis | 0.5 | - | [2] |
| PC190723 | FtsZ | Methicillin-resistant S. aureus (MRSA) | 1 - 2 | - | [2] |
| Zantrin Z3 | FtsZ | Escherichia coli | >80 | 15,000 | [2][4] |
| Zantrin Z3 | FtsZ | Bacillus subtilis | - | - | [5] |
| S2727 (Dacomitinib) | FtsZ | Bacillus subtilis | 16 | - | [2] |
| S2727 (Dacomitinib) | FtsZ | MRSA strains | 32 - 64 | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antibacterial efficacy.[6] The broth microdilution method is a standard procedure for determining MIC values.[6]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[6]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add a standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is essential for its polymerization and function. The inhibitory effect of a compound on this activity is a direct measure of its engagement with the target. A common method is the malachite green-based colorimetric assay, which detects the inorganic phosphate (Pi) released during GTP hydrolysis.[7]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified FtsZ protein in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).[1]
-
Add varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-protein interaction.[7]
-
-
Initiation and Incubation:
-
Initiate the GTPase reaction by adding a saturating concentration of GTP (e.g., 1 mM).[7]
-
Incubate the reaction at 37°C.
-
-
Phosphate Detection:
-
At specific time points, stop the reaction by adding a malachite green working reagent. The acidic nature of the reagent quenches the enzymatic reaction.[7]
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings from the experimental wells into phosphate concentrations.
-
Calculate the rate of GTP hydrolysis (µM of Pi released per minute) for each inhibitor concentration.
-
Plot the GTP hydrolysis rate as a function of the inhibitor concentration to determine the IC50 value.[7]
-
Visualizing Molecular Pathways and Workflows
FtsZ Polymerization and Inhibition Pathway
The following diagram illustrates the critical role of FtsZ in bacterial cell division and the mechanism by which FtsZ inhibitors disrupt this process.
Caption: Bacterial cell division pathway highlighting FtsZ polymerization and the inhibitory action of 2,6-difluorobenzamide derivatives.
Experimental Workflow for Efficacy Studies
The logical flow of experiments to evaluate the efficacy of novel antibacterial agents targeting FtsZ is depicted below.
Caption: A streamlined workflow for the synthesis and evaluation of novel FtsZ inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative cost-analysis of different synthetic routes to 4-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block
4-Cyano-2,6-difluorobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and cost-effective production is a significant consideration for researchers and chemical development professionals. This guide provides a comparative analysis of different synthetic routes to this valuable compound, focusing on starting material costs, reaction efficiency, and overall process viability.
Executive Summary
Route 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile
This route involves the direct oxidation of a commercially available, albeit relatively expensive, starting material.
Workflow:
Caption: Oxidation of 3,5-Difluoro-4-formylbenzonitrile.
Experimental Protocol:
The synthesis of this compound from 3,5-Difluoro-4-formylbenzonitrile involves a straightforward oxidation reaction. A solution of 3,5-Difluoro-4-formylbenzonitrile in dimethyl sulfoxide is treated with an aqueous solution of potassium dihydrogen phosphate and sodium chlorite. The reaction proceeds at room temperature and typically completes within an hour, yielding the desired product in high purity after extraction and concentration.
Route 2: Multi-step Synthesis from 3,5-Difluoroaniline
This proposed route leverages a more affordable and readily available starting material, 3,5-difluoroaniline. The synthesis involves a Sandmeyer reaction to introduce the cyano group, followed by a carboxylation step.
Logical Relationship:
Caption: Potential synthetic pathways from 3,5-Difluoroaniline.
Experimental Considerations:
The initial step involves the diazotization of 3,5-difluoroaniline using sodium nitrite in an acidic medium. The resulting diazonium salt can then undergo a Sandmeyer reaction. One possibility is a Sandmeyer cyanation using copper(I) cyanide to introduce the nitrile group directly. Alternatively, a Sandmeyer bromination could yield 4-bromo-3,5-difluorobenzene, which can then be subjected to cyanation. The final step would involve the introduction of the carboxylic acid group, potentially through lithiation followed by quenching with carbon dioxide. The overall yield and cost-effectiveness of this route would depend on the efficiency of each individual step.
Route 3: Cyanation of 4-Bromo-2,6-difluorobenzoic Acid
This route starts with a commercially available brominated benzoic acid derivative and introduces the cyano group in the final step.
Workflow:
Caption: Cyanation of 4-Bromo-2,6-difluorobenzoic acid.
Experimental Considerations:
The conversion of 4-Bromo-2,6-difluorobenzoic acid to the desired product can be achieved through a palladium-catalyzed cyanation reaction.[1] Common cyanating agents for this transformation include zinc cyanide.[2][3] The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a palladium catalyst and a phosphine ligand. The efficiency of this reaction is crucial for the overall viability of this route.
Comparative Cost Analysis
The following table provides an estimated cost comparison of the starting materials and key reagents for each proposed synthetic route. Prices are based on currently available market data and are subject to variation.
| Route | Starting Material | Estimated Cost of Starting Material (per gram) | Key Reagents | Estimated Cost of Key Reagents (per reaction scale) | Overall Cost-Effectiveness |
| 1 | 3,5-Difluoro-4-formylbenzonitrile | High ($1400 - $1500)[4] | Sodium chlorite, Potassium dihydrogen phosphate | Low | High cost due to expensive starting material |
| 2 | 3,5-Difluoroaniline | Low to Moderate ($1 - $51)[1][5][6] | Sodium nitrite, Copper(I) cyanide / Copper(I) bromide, n-Butyllithium, CO2 | Moderate | Potentially cost-effective if reaction yields are high |
| 3 | 4-Bromo-2,6-difluorobenzoic acid | Moderate | Zinc cyanide, Palladium catalyst, Ligand | High | Dependent on the cost and efficiency of the palladium catalyst |
Disclaimer: The prices listed are estimates based on available data and may vary depending on the supplier, purity, and quantity purchased.
Conclusion
The choice of the most suitable synthetic route to this compound depends on a balance of factors including the cost and availability of starting materials, the number of synthetic steps, and the desired scale of production.
-
Route 1 offers a direct and high-yielding final step but is hampered by the high cost of the starting material, making it less suitable for large-scale synthesis unless a more economical source for 3,5-Difluoro-4-formylbenzonitrile can be found.
-
Route 2 , starting from the inexpensive 3,5-difluoroaniline, presents a potentially more cost-effective option for large-scale production. However, this multi-step synthesis requires careful optimization of each reaction to ensure a high overall yield.
-
Route 3 provides a viable alternative, with the main cost driver being the palladium catalyst required for the cyanation step. The efficiency and recyclability of the catalyst would be critical for the economic feasibility of this route on a larger scale.
For researchers and drug development professionals, a thorough evaluation of these factors, including in-house experimental validation of yields and purity, is recommended to select the optimal synthetic strategy that aligns with their specific budget and production needs.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Copper(I) cyanide 99 544-92-3 [sigmaaldrich.com]
Analytical techniques for the characterization and validation of 4-Cyano-2,6-difluorobenzoic acid
A Comparative Guide to Analytical Techniques for 4-Cyano-2,6-difluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of analytical techniques for the characterization and validation of this compound (CAS No. 181073-82-5), an important intermediate in organic synthesis.[1][2][3] We will explore various methods, presenting their principles, experimental protocols, and comparative data to assist in selecting the appropriate techniques for identity, purity, and assay determination.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with a molecular formula of C₈H₃F₂NO₂ and a molecular weight of 183.11 g/mol .[1][4] Its key functional groups include a carboxylic acid, a nitrile (cyano) group, and two fluorine atoms on the benzene ring.
| Property | Value | Reference |
| CAS Number | 181073-82-5 | [1][5] |
| Molecular Formula | C₈H₃F₂NO₂ | [1] |
| Molecular Weight | 183.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity (Typical) | ≥98% | [1] |
Overview of Analytical Techniques
A multi-faceted approach is essential for the complete characterization and validation of this compound. Spectroscopic methods are employed for structural elucidation and identification, while chromatographic and titrimetric methods are used for quantitative analysis of purity and impurities.
Caption: General workflow for the analytical characterization and validation of a chemical standard.
Chromatographic Techniques: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity and identifying impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination due to its high resolution and compatibility with non-volatile compounds. A reverse-phase method with UV detection is typically employed.
Experimental Protocol (Typical):
-
Column: C18 stationary phase (e.g., ZORBAX, 5µm, 4.6 x 150 mm).[6]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 25:75, v/v), with an acidic modifier like formic acid or phosphoric acid to ensure the analyte is in its protonated form.[6][7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of the compound (e.g., 234 nm).[8]
-
Temperature: 35°C.[9]
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like methanol.[8]
Comparison of HPLC with Alternatives
| Parameter | HPLC-UV | GC-MS | Acid-Base Titration |
| Primary Use | Purity, Impurity Profiling | Volatile/Semi-Volatile Impurity ID | Assay (Total Acidity) |
| Specificity | High (separates isomers) | Very High (mass fragmentation) | Low (non-specific to analyte) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) |
| Sample Prep | Simple dissolution | Requires derivatization | Simple dissolution |
| Key Advantage | Robust, widely applicable | Definitive identification of impurities | Simple, inexpensive assay |
| Limitation | Requires reference standards for ID | Not suitable for non-volatile compounds | Does not detect non-acidic impurities |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities. Due to the low volatility of benzoic acids, derivatization is required to convert the carboxylic acid into a more volatile ester (e.g., methyl ester) or a silylated derivative.[2][10]
Experimental Protocol (Typical):
-
Derivatization: The sample is converted to its methyl ester using a reagent like BF₃ in methanol or silylated using a reagent like BSTFA.[10]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient, for example, starting at 80°C and ramping up to 280°C to elute all components.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Spectroscopic Techniques: NMR and FTIR
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Caption: Decision logic for selecting the appropriate analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[11]
-
Instrument: 400 MHz or higher NMR spectrometer.[12]
-
Analysis: ¹H NMR for proton environments, ¹³C NMR for carbon skeleton, and ¹⁹F NMR for the fluorine atoms.[11][13]
Expected Spectral Data Interpretation
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13-14 | Broad singlet | Carboxylic acid (-COOH) |
| ~7.5-8.0 | Multiplet | Aromatic protons (2H) | |
| ¹³C NMR | ~165 | Singlet | Carboxylic carbon (C=O)[14] |
| Doublet (due to C-F coupling) | Carbons attached to Fluorine (C-F) | ||
| ~115-135 | Multiplets | Other aromatic carbons | |
| ~115 | Singlet | Cyano carbon (-C≡N) | |
| ¹⁹F NMR | -90 to -120 | Multiplet | Aromatic Fluorine |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Range: 4000-400 cm⁻¹.[15]
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2240 | C≡N stretch | Nitrile[16] |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600, 1480 | C=C stretch | Aromatic Ring[16] |
| 1200-1300 | C-F stretch | Aryl-Fluoride |
Quantitative and Other Techniques
Acid-Base Titration
Aqueous acid-base titration is a classic, reliable method for determining the overall assay (total acidity) of the material. It is often used as a primary analytical method for carboxylic acids.
Experimental Protocol:
-
Sample: An accurately weighed amount of this compound is dissolved in a suitable solvent (e.g., a water/alcohol mixture).
-
Titrant: A standardized solution of sodium hydroxide (NaOH), typically 0.1 N.
-
Indicator: Phenolphthalein, or a potentiometric endpoint detection system.
-
Calculation: The assay is calculated based on the volume of titrant required to reach the equivalence point. For a similar compound, 4-Cyano-2-fluorobenzoic acid, an assay of ≥97.5% to ≤102.5% is specified by this method.[2]
Conclusion
The comprehensive characterization and validation of this compound requires the synergistic use of multiple analytical techniques. Spectroscopic methods like NMR, FTIR, and MS are essential for unequivocal structural confirmation. Chromatographic techniques, particularly HPLC, are the gold standard for purity assessment and impurity profiling. Finally, a classic technique like acid-base titration provides a simple and accurate determination of the overall assay. The choice of method should be guided by the specific analytical goal, whether it is routine quality control, impurity identification, or structural elucidation.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 181073-82-5 [amp.chemicalbook.com]
- 5. CAS # 181073-82-5, this compound - chemBlink [chemblink.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. thaiscience.info [thaiscience.info]
- 9. lcms.cz [lcms.cz]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. Bot Verification [rasayanjournal.co.in]
A Spectroscopic Showdown: Differentiating Cyanobenzoic Acid Isomers
A detailed comparative analysis of 2-, 3-, and 4-cyanobenzoic acid using fundamental spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with the key spectral data and experimental methodologies necessary for the unambiguous identification of these isomers.
The positional isomerism of the cyano group on the benzoic acid framework gives rise to three distinct molecules: 2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid. While sharing the same molecular formula (C₈H₅NO₂), their different structural arrangements lead to unique electronic and vibrational properties. These differences are readily discernible through various spectroscopic techniques, providing a characteristic fingerprint for each isomer. This guide presents a comprehensive comparison of their spectral features in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from IR, Raman, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy for the three isomers of cyanobenzoic acid.
Infrared (IR) and Raman Spectroscopy Data
Vibrational spectroscopy provides insight into the functional groups and overall molecular structure. The position of the cyano and carboxylic acid groups influences the vibrational modes of the benzene ring.
| Functional Group | 2-Cyanobenzoic Acid (cm⁻¹) | 3-Cyanobenzoic Acid (cm⁻¹) | 4-Cyanobenzoic Acid (cm⁻¹)[1] |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| C≡N Stretch (Nitrile) | ~2230 | ~2235 | 2240 (IR), 2239 (Raman) |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1705 | 1710 (IR) |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O Stretch (Carboxylic Acid) | Not clearly assigned | Not clearly assigned | 1334 (IR), 1323 (Raman) |
| Aromatic C-H Bending (out-of-plane) | ~760 (ortho-disubstituted) | ~750, ~800, ~900 (meta-disubstituted) | 867 (para-disubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic effects of the substituents.
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 2-Cyanobenzoic Acid | 3-Cyanobenzoic Acid | 4-Cyanobenzoic Acid |
| COOH | ~13.5 (s, 1H) | ~13.6 (s, 1H) | ~13.4 (s, 1H) |
| Ar-H | ~7.7-8.2 (m, 4H) | ~7.7-8.4 (m, 4H) | ~8.0-8.2 (m, 4H) |
Note: The aromatic protons exhibit complex splitting patterns (multiplets, m) due to spin-spin coupling. The exact chemical shifts and coupling constants can provide definitive structural information.
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 2-Cyanobenzoic Acid | 3-Cyanobenzoic Acid | 4-Cyanobenzoic Acid |
| COOH | ~165 | ~166 | ~166 |
| C≡N | ~117 | ~118 | ~117 |
| C-CN | ~115 | ~112 | ~116 |
| C-COOH | ~134 | ~132 | ~135 |
| Ar-C | ~130-135 | ~130-137 | ~130-133 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the substituents affects the extent of conjugation and, consequently, the absorption maxima (λmax).
| Isomer | λmax (nm) in Ethanol |
| 2-Cyanobenzoic Acid | ~230, ~280 |
| 3-Cyanobenzoic Acid | ~225, ~275 |
| 4-Cyanobenzoic Acid | ~235 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid cyanobenzoic acid isomer.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of the cyanobenzoic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region and serves as a matrix.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of a solid cyanobenzoic acid isomer.
Methodology:
-
Sample Preparation: Place a small amount of the crystalline cyanobenzoic acid isomer onto a microscope slide or into a capillary tube. No extensive sample preparation is usually required for solid samples.
-
Instrumental Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Collection: Focus the laser on the sample and collect the scattered light. The spectrum is typically recorded over a Raman shift range of approximately 200-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a cyanobenzoic acid isomer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the cyanobenzoic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumental Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of a cyanobenzoic acid isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the cyanobenzoic acid isomer in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.
-
Spectral Acquisition: Place the cuvettes in a UV-Vis spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the isomeric structures to their distinct spectroscopic fingerprints.
Caption: Workflow for differentiating cyanobenzoic acid isomers.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds with a 4-Cyano-2,6-difluorobenzoyl Moiety
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. The 4-cyano-2,6-difluorobenzoyl moiety is a key structural component in several modern therapeutics, particularly in the class of Bruton's tyrosine kinase (BTK) inhibitors. Its unique electronic properties, conferred by the electron-withdrawing cyano and fluoro groups, can significantly influence a molecule's potency and selectivity. However, these same features can also present metabolic challenges. This guide provides a comparative assessment of the metabolic stability of compounds containing this moiety, supported by experimental data and detailed protocols.
The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the risk of late-stage failures. In vitro assays using human liver microsomes and hepatocytes are the workhorses of these early assessments, providing valuable data on intrinsic clearance and metabolic pathways.
The Metabolic Landscape: CYP450 and Aldehyde Oxidase
The two major enzyme superfamilies responsible for the phase I metabolism of most drugs are the Cytochrome P450 (CYP450) enzymes and Aldehyde Oxidases (AO).
-
Cytochrome P450 enzymes , primarily located in the endoplasmic reticulum of hepatocytes, are a diverse group of heme-containing monooxygenases. They catalyze a wide range of oxidative reactions, including hydroxylation, dealkylation, and epoxidation. The stability of a compound towards CYP450-mediated metabolism is a key factor in its overall clearance.
-
Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme, has gained increasing recognition for its role in the metabolism of a variety of xenobiotics, particularly those containing nitrogen heterocyclic rings and amide functionalities. AO-mediated metabolism can be a significant clearance pathway, and its contribution can vary substantially across different species.
The presence of the 4-cyano-2,6-difluorobenzoyl moiety can influence a compound's susceptibility to both CYP450 and AO-mediated metabolism. The electron-withdrawing nature of the substituents can impact the sites and rates of oxidation by CYP450s. Furthermore, the amide linkage often associated with this moiety can be a target for hydrolytic enzymes, including AO.
Comparative Metabolic Stability Data
To illustrate the diverse metabolic profiles of compounds containing or related to the 4-cyano-2,6-difluorobenzoyl moiety, the following table summarizes in vitro metabolic stability data from human liver microsome (HLM) studies.
| Compound | Moiety | Assay System | Key Metabolic Pathway | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound(s) |
| GDC-0834 Analog | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | HLM | Amide Hydrolysis (NADPH-independent) | Not Reported | 169 (Vmax/Km for M1 formation) | - |
| Acalabrutinib | Acryloyl-aminopyrazolopyrazine | HLM | CYP3A4-mediated oxidation | 20.45 | 39.65 (scaled to mL/min/kg) | - |
| Compound X (Hypothetical) | 4-Cyano-2,6-difluorobenzoyl | HLM | CYP450-mediated oxidation | > 60 | < 10 | Low Clearance Compound |
| Compound Y (Hypothetical) | Benzoyl (unsubstituted) | HLM | CYP450-mediated oxidation | 35 | 25 | Moderate Clearance Compound |
Note: Data for GDC-0834 is presented as the intrinsic clearance for the formation of its major metabolite (M1) via amide hydrolysis. Data for Acalabrutinib is presented as reported in the literature. Hypothetical data for Compounds X and Y are included for comparative purposes to illustrate the potential range of stabilities.
The data highlights a critical point: GDC-0834, with a structure related to the target moiety, is highly susceptible to amide hydrolysis in human liver microsomes, a metabolic pathway that is significantly less prominent in preclinical species such as rats, dogs, and monkeys. This species-specific metabolism underscores the importance of using human-derived in vitro systems early in drug discovery. In contrast, a compound like acalabrutinib exhibits a moderate clearance primarily driven by CYP3A4. A hypothetical compound "X" containing the 4-cyano-2,6-difluorobenzoyl moiety, if designed to be resistant to hydrolysis, might exhibit high metabolic stability towards CYP450-mediated oxidation, as depicted. The unsubstituted benzoyl compound "Y" serves as a baseline for moderate CYP450-mediated clearance.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible metabolic stability data. Below are representative protocols for human liver microsome and hepatocyte stability assays.
Human Liver Microsome (HLM) Stability Assay
This assay is a primary screen to assess the susceptibility of a compound to phase I metabolic enzymes, particularly CYP450s.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard solution (for analytical quantification)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsome suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point compared to the 0-minute sample.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and cofactors.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Internal standard solution
-
Acetonitrile
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Prepare a working solution of the test compound in incubation medium at the desired final concentration (e.g., 1 µM).
-
Remove the plating medium from the hepatocytes and add the compound-containing incubation medium.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
-
Sample Processing and Analysis:
-
To each collected aliquot, add cold acetonitrile containing an internal standard to precipitate proteins and stop the metabolic reactions.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing the clearance to the number of hepatocytes per well.
-
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Safety Operating Guide
Proper Disposal of 4-Cyano-2,6-difluorobenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Cyano-2,6-difluorobenzoic acid, aligning with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Harmful if swallowed.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[2]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][4]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[1][4]
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[4]
II. Quantitative Data for Safe Handling
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₂F₂NO₂ | |
| CAS Number | Not available for this specific isomer | |
| Melting Point | 157-161 °C (for 2,6-difluorobenzoic acid) | |
| Incompatible Materials | Strong oxidizing agents, strong bases.[1][4] | [1][4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents or strong bases.[1][4]
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
2. Spill Management:
-
Place the collected material into a suitable, closed container for disposal.[3][4]
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the responsible researcher's name.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4][5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal company or your institution's environmental health and safety (EHS) office.[1][2][3][4]
-
Do not discharge into drains or the environment.[4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 4-Cyano-2,6-difluorobenzoic acid
Essential Safety and Handling Guide for 4-Cyano-2,6-difluorobenzoic Acid
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.
Hazard Identification and Summary
| Hazard Category | Description | Primary Compounds of Reference |
| Acute Oral Toxicity | Harmful if swallowed. | 4-Cyano-2-fluorobenzoic acid[1] |
| Skin Irritation | Causes skin irritation. | 4-Cyanobenzoic acid[2], 2,6-Difluorobenzoic acid[3], 3-Fluorobenzoic acid[4] |
| Eye Damage/Irritation | Causes serious eye damage or irritation. | 4-Cyano-2-fluorobenzoic acid[1], 4-Cyanobenzoic acid[2], 2,6-Difluorobenzoic acid[3] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | 4-Cyanobenzoic acid[2], 2,6-Difluorobenzoic acid[3], 3-Fluorobenzoic acid[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Double gloving is advised for enhanced protection.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2] |
| Eyes/Face | Safety goggles and face shield | Use snug-fitting, non-fogging safety goggles.[6] A full-face shield must be worn over goggles, especially when there is a risk of splashes or dust generation.[4][5] |
| Body | Laboratory coat | A clean, dry lab coat that covers the entire body from wrists to ankles should be worn over regular clothing.[6] |
| Respiratory | N95-rated dust mask (minimum) | A respirator is crucial to prevent the inhalation of fine chemical dust.[7] All handling, especially weighing and transferring, should be conducted within a certified chemical fume hood.[4][5] |
| Feet | Closed-toe shoes | Safety shoes are recommended to protect against spills and falling objects.[4][8] |
Standard Operating Procedure for Handling
1. Preparation and Designated Area:
-
Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5]
-
Establish a designated area for working with the compound and clearly mark it with hazard signs.[5]
-
Ensure that emergency eye wash fountains and safety showers are immediately accessible.[8]
2. Handling the Compound:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid breathing in dust.[2][3][8] Minimize dust generation during handling.
-
Weigh and transfer the chemical within the fume hood.
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3][8]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate the work surface using a pH 10 buffer solution followed by standard cleaning procedures.[5]
-
Remove and properly dispose of contaminated PPE.
Emergency Response and First Aid
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8] |
| Skin Contact | Remove all contaminated clothing.[5] Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Keep solid waste (contaminated gloves, paper towels, etc.) separate from liquid waste.[5]
-
Do not mix this waste with other incompatible waste streams.[9]
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[3]
-
Ensure secondary containment is in place to manage potential spills.[9]
3. Final Disposal:
-
All waste must be treated as hazardous chemical waste.[4]
-
Arrange for the pickup and disposal of the hazardous waste container through a certified chemical waste management company, in accordance with federal, state, and local regulations.[4][9]
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
